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  • Product: 2-thia-9-azaspiro[5.5]undecane hydrochloride
  • CAS: 1955524-01-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Thia-9-azaspiro[5.5]undecane Hydrochloride: Structure, Properties, and Synthetic Exploration

Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of 2-thia-9-azaspiro[5.5]undecane hydrochloride, a heterocyclic compound with potential applications in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 2-thia-9-azaspiro[5.5]undecane hydrochloride, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Given the limited publicly available data on this specific isomer, this document synthesizes information from closely related thia-azaspiro[5.5]undecane and diazaspiro[5.5]undecane analogues to offer a foundational resource for researchers and scientists. The guide covers the chemical structure, physicochemical properties, a proposed synthetic pathway, and a discussion of the potential biological significance of this class of compounds.

Introduction to Azaspirocyclic Compounds

Spirocyclic systems, characterized by two rings connected by a single common atom, are a prominent feature in many natural products and pharmacologically active molecules.[1] Their rigid, three-dimensional architecture allows for a precise spatial arrangement of functional groups, which can lead to high-affinity and selective interactions with biological targets.[2] The introduction of heteroatoms such as nitrogen and sulfur into the spirocyclic framework, as in 2-thia-9-azaspiro[5.5]undecane hydrochloride, further expands the chemical space and potential for specific biological activity. Derivatives of diazaspiro[5.5]undecane have been investigated for a range of therapeutic applications, including as anticancer agents, GABA receptor antagonists, and for the treatment of metabolic diseases.[3][4][5]

Chemical Structure and Properties

The chemical structure of 2-thia-9-azaspiro[5.5]undecane hydrochloride consists of a piperidine ring and a tetrahydrothiopyran ring sharing a spirocyclic carbon atom. The nitrogen atom is at position 9 of the piperidine ring, and the sulfur atom is at position 2 of the tetrahydrothiopyran ring. The hydrochloride salt form enhances the compound's solubility in aqueous media.

While experimental data for 2-thia-9-azaspiro[5.5]undecane hydrochloride is scarce, the properties of the closely related isomer, 3-thia-9-azaspiro[5.5]undecane hydrochloride, are presented below to provide an estimate of its physicochemical characteristics.

Table 1: Physicochemical Properties of a Related Isomer, 3-Thia-9-azaspiro[5.5]undecane hydrochloride

PropertyValueSource
Molecular Formula C9H18ClNS[6][7]
Molecular Weight 207.76 g/mol [6][7]
CAS Number 2060009-04-1[6][7]
InChI Key DCCXKPLMTLIOCK-UHFFFAOYSA-N[6]
SMILES Cl.C1CC2(CCN1)CCSCC2[6]

It is important to note that the properties of 2-thia-9-azaspiro[5.5]undecane hydrochloride may differ from its 3-thia isomer due to the different positioning of the sulfur atom.

Proposed Synthetic Pathway

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be disconnected at the spirocyclic junction, pointing towards a key cyclization step. One possible approach involves the construction of the tetrahydrothiopyran ring onto a pre-formed piperidine derivative.

Proposed Forward Synthesis

The following is a proposed, non-validated synthetic workflow for 2-thia-9-azaspiro[5.5]undecane. The final hydrochloride salt can be obtained by treating the free base with hydrochloric acid.

Experimental Protocol:

  • Step 1: Synthesis of a Piperidine Intermediate: Start with a suitable N-protected 4-piperidone derivative.

  • Step 2: Introduction of the Thioether Moiety: React the piperidone derivative with a reagent that can introduce a two-carbon unit with a terminal thiol group.

  • Step 3: Cyclization to Form the Tetrahydrothiopyran Ring: Induce an intramolecular cyclization to form the spirocyclic tetrahydrothiopyran ring.

  • Step 4: Deprotection and Salt Formation: Remove the nitrogen protecting group and treat with hydrochloric acid to yield the final product.

The following diagram illustrates the proposed synthetic workflow.

SynthesisWorkflow Start N-Protected 4-Piperidone Intermediate1 Piperidine with Thioether Sidechain Start->Intermediate1 Introduction of Thioether Intermediate2 2-Thia-9-azaspiro[5.5]undecane (Free Base) Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Thia-9-azaspiro[5.5]undecane HCl Intermediate2->Product Deprotection & HCl Salt Formation

Caption: Proposed synthetic workflow for 2-thia-9-azaspiro[5.5]undecane hydrochloride.

Potential Biological Significance and Applications

While the pharmacological profile of 2-thia-9-azaspiro[5.5]undecane hydrochloride has not been reported, the broader class of azaspiro[5.5]undecane derivatives has shown a wide range of biological activities. This suggests that the target compound could be a valuable scaffold for drug discovery.

Insights from Related Compounds
  • GABA Receptor Antagonism: 3,9-Diazaspiro[5.5]undecane-based compounds have been identified as potent competitive antagonists of the γ-aminobutyric acid type A receptor (GABAAR).[4]

  • Anticancer Activity: Derivatives of 2,4-diazaspiro[5.5]undecane-1,5,9-trione have been synthesized and evaluated for their anti-cancer effects.[3]

  • Metabolic Diseases: 1,9-Diazaspiro[5.5]undecane-containing compounds have been investigated as inhibitors of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid metabolism, making them potential therapeutic agents for metabolic diseases.[2][5]

  • Antiviral Activity: Certain diazaspiro[5.5]undecane derivatives have shown potent antagonism of the CCR5 receptor, which is a key co-receptor for HIV entry into host cells.[9]

The following diagram illustrates the potential therapeutic targets for this class of compounds based on the activity of its analogues.

BiologicalTargets Scaffold Azaspiro[5.5]undecane Scaffold GABAAR GABA-A Receptors Scaffold->GABAAR Antagonism Cancer Cancer Cell Proliferation Scaffold->Cancer Inhibition Metabolic Metabolic Enzymes (e.g., ACC) Scaffold->Metabolic Inhibition Antiviral Viral Entry (e.g., CCR5) Scaffold->Antiviral Antagonism

Caption: Potential biological targets of the azaspiro[5.5]undecane scaffold.

Conclusion and Future Directions

2-Thia-9-azaspiro[5.5]undecane hydrochloride represents an intriguing yet underexplored heterocyclic compound. While direct experimental data is limited, the rich pharmacology of related azaspiro[5.5]undecane derivatives suggests that this molecule could serve as a valuable building block in the design of novel therapeutic agents. Further research is warranted to develop a robust synthetic route, characterize its physicochemical properties, and investigate its pharmacological profile. The information compiled in this guide provides a solid foundation for researchers and drug development professionals to embark on the exploration of this promising chemical entity.

References

  • PubChem. 2-Oxa-9-azaspiro[5.5]undecane hydrochloride. Available from: [Link]

  • PubChem. 1,9-Dioxa-4-azaspiro[5.5]Undecane hydrochloride. Available from: [Link]

  • de la Torre, B. G., & Albericio, F. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(36), 22385-22396. Available from: [Link]

  • de Kimpe, N., & Keppens, M. (2009). Synthesis of novel 3-heterospiro[5.5]undecanes. Arkivoc, 2009(6), 298-308. Available from: [Link]

  • Molport. 3-thia-9-azaspiro[5.5]undecane hydrochloride. Available from: [Link]

  • PubChemLite. 9-thia-2-azaspiro[5.5]undecane. Available from: [Link]

  • ResearchGate. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Available from: [Link]

  • Burgaz, E. V., et al. (2024). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. Arkivoc, 2024(8), 202412321. Available from: [Link]

  • Biochemexperts. 9-thia-2-azaspiro[5.5]undecane. Available from: [Link]

  • Nielsen, B., et al. (2021). Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 64(24), 17795-17812. Available from: [Link]

  • Aggarwal, S., et al. (2014). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diarylidene acetones. Tetrahedron Letters, 55(4), 843-847. Available from: [Link]

  • Padwa, A., et al. (2008). A Stereoselective Approach to the azaspiro[5.5]undecane Ring System Using a Conjugate addition/dipolar Cycloaddition Cascade: Application to the Total Synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin. The Journal of Organic Chemistry, 73(24), 9601-9609. Available from: [Link]

  • Caflisch, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12833-12854. Available from: [Link]

Sources

Exploratory

Metrology of Spirocyclic Scaffolds: Exact Mass and Molecular Weight Determination of 2-Thia-9-azaspiroundecane Hydrochloride

Metrology of Spirocyclic Scaffolds: Exact Mass and Molecular Weight Determination of 2-Thia-9-azaspiro[1]undecane Hydrochloride Executive Summary In modern drug discovery, spirocyclic scaffolds are heavily utilized to in...

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Author: BenchChem Technical Support Team. Date: April 2026

Metrology of Spirocyclic Scaffolds: Exact Mass and Molecular Weight Determination of 2-Thia-9-azaspiro[1]undecane Hydrochloride

Executive Summary

In modern drug discovery, spirocyclic scaffolds are heavily utilized to increase the fractional sp3 character ( Fsp3 ) of lead compounds, a strategy known as "escaping from flatland" which correlates with improved clinical success and solubility [1]. 2-Thia-9-azaspiro[1]undecane hydrochloride (CAS: 1955524-01-2) [3] is a prime example of such a building block.

For researchers synthesizing and characterizing derivatives of this compound, precise metrological data is non-negotiable. This technical guide establishes the definitive exact mass (monoisotopic mass) and molecular weight (average mass) for 2-thia-9-azaspiro[1]undecane hydrochloride, detailing the fundamental causality behind these metrics and providing a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its analytical confirmation.

Theoretical Framework: Exact Mass vs. Molecular Weight

A common pitfall in early-stage drug development is conflating exact mass with molecular weight. Each serves a distinct, non-interchangeable purpose:

  • Exact Mass (Monoisotopic Mass): Calculated using the mass of the single most abundant isotope for each constituent element (e.g., 12C , 1H , 35Cl ).

    • Causality: In HRMS, isotopic peaks are resolved individually. The exact mass is the fundamental property measured to confirm molecular identity, detect subtle synthetic impurities (such as the oxidation of the sulfur atom to a sulfoxide, +15.9949 Da ), and calculate elemental composition formulas.

  • Molecular Weight (Average Mass): Calculated using the abundance-weighted average atomic weights of the elements as found in nature.

    • Causality: Bulk laboratory operations cannot isolate individual isotopes. Molecular weight is strictly required for macroscopic stoichiometry, formulation, calculating molar equivalents during synthesis, and determining precise pharmacokinetic dosing.

Quantitative Data Analysis

To ensure absolute precision, all calculations herein utilize the standard atomic weights and isotopic masses established by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW) [2].

Table 1: Isotopic Masses and Average Atomic Weights
ElementSymbolDominant IsotopeExact Mass (Da)Average Atomic Weight ( g/mol )
CarbonC 12C 12.00000012.011
HydrogenH 1H 1.0078251.008
NitrogenN 14N 14.00307414.007
SulfurS 32S 31.97207132.065
ChlorineCl 35Cl 34.96885335.450
Table 2: Mass Properties of 2-Thia-9-azaspiro[1]undecane

The hydrochloride salt ( C9​H18​ClNS ) is utilized to stabilize the basic secondary amine at position 9, preventing oxidative degradation and drastically improving aqueous solubility.

Compound FormChemical FormulaExact Mass (Da)Molecular Weight ( g/mol )ESI+ Detected m/z ( [M+H]+ )
Free Base C9​H17​NS 171.108170171.307172.115446
Hydrochloride Salt C9​H18​ClNS 207.084848 207.765 172.115446

Note: In positive Electrospray Ionization (ESI+), the hydrochloride salt dissociates. The chloride counterion is lost, and the free base is protonated. The exact mass of the added proton ( 1H+ ) is 1.007276 Da (mass of 1H minus the mass of an electron, 0.000548 Da ).

Analytical Methodologies: Self-Validating HRMS Protocol

To empirically verify the exact mass of 2-thia-9-azaspiro[1]undecane hydrochloride, a robust, self-validating HRMS workflow is required. The following protocol utilizes UHPLC coupled to an Orbitrap or Q-TOF mass spectrometer.

Step-by-Step Methodology
  • System Suitability Test (SST) & Calibration:

    • Action: Inject a known standard (e.g., Reserpine, exact mass 608.2733 Da ) before the sample.

    • Causality: Validates that the mass analyzer is properly tuned and capable of sub-2 ppm mass accuracy, ensuring the system is reliable before committing the target sample.

  • Sample Preparation:

    • Action: Dissolve the hydrochloride salt in LC-MS grade H2​O:Acetonitrile (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1μg/mL .

    • Causality: Formic acid lowers the pH, ensuring the secondary amine of the spirocycle is fully protonated in solution, which maximizes the ionization efficiency in ESI+.

  • Chromatographic Separation (UHPLC):

    • Action: Inject 2μL onto a C18 reverse-phase column using a gradient elution.

    • Causality: Chromatographic retention separates the spirocycle from the chloride counterion and any synthesis byproducts. Removing the chloride prior to ionization prevents ion suppression in the source.

  • Ionization and Lock-Mass Infusion:

    • Action: Operate the source in ESI+ mode. Continuously infuse a lock-mass compound (e.g., Leucine Enkephalin, [M+H]+=556.2766 ) post-column.

    • Causality: The lock-mass provides a continuous internal calibration reference. This self-validating mechanism automatically compensates for micro-fluctuations in the mass analyzer caused by ambient temperature shifts or electronic drift.

  • Data Processing:

    • Action: Extract the monoisotopic peak at m/z172.1154 . Calculate the mass error ( Δppm ).

    • Validation: A mass error of <5 ppm confirms the identity of the spirocyclic core.

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression of the HRMS analytical workflow, highlighting the transition from the physical salt to the detected protonated species.

G A Sample Preparation (2-Thia-9-azaspiro[5.5]undecane HCl) B Chromatographic Separation (UHPLC) A->B Injection (Desalting) C Ionization (ESI+) B->C Elution D Mass Analysis (Orbitrap / TOF) C->D Ion Transfer ([M+H]+) E Data Processing (Exact Mass Extraction) D->E Spectra Generation F Identity Confirmation (Δppm < 5) E->F Mass Accuracy Check

Workflow for HRMS determination of 2-thia-9-azaspiro[1]undecane hydrochloride exact mass.

Conclusion

The accurate characterization of 2-thia-9-azaspiro[1]undecane hydrochloride requires a strict bifurcation of mass properties. The molecular weight of 207.765 g/mol dictates physical handling, formulation, and synthetic stoichiometry. Conversely, the exact mass of 207.084848 Da (yielding an observable [M+H]+ of 172.115446 Da for the free base) is the definitive metric for structural verification via high-resolution mass spectrometry. Adhering to the self-validating protocols outlined in this guide ensures high-fidelity data generation in spirocyclic drug development pipelines.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry. PubMed.[Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW). Standard Atomic Weights.[Link]

Sources

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Thia-9-azaspiro[5.5]undecane Hydrochloride

This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) spectral characteristics of 2-thia-9-azaspiro[5.5]undecane hydrochloride. Tailored for researchers, scientists, and professio...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) spectral characteristics of 2-thia-9-azaspiro[5.5]undecane hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of acquiring and interpreting ¹H and ¹³C NMR spectra for this heterocyclic scaffold. The methodologies and interpretations presented herein are grounded in fundamental NMR principles and supported by data from analogous structures, ensuring a robust framework for the structural elucidation of this and related compounds.

Introduction: The Significance of Spirocyclic Scaffolds and NMR

Spirocyclic systems, such as 2-thia-9-azaspiro[5.5]undecane hydrochloride, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can provide novel orientations for pharmacophoric groups.[1][2] The precise characterization of these complex structures is paramount for understanding their structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the unambiguous structural elucidation of such molecules in solution.[3] This guide will provide a predictive analysis of the ¹H and ¹³C NMR spectra of the target compound and detail a rigorous experimental protocol for its acquisition and interpretation.

Molecular Structure and Symmetry Considerations

To predict the NMR spectra, a thorough analysis of the molecule's structure is essential. The 2-thia-9-azaspiro[5.5]undecane hydrochloride features a spirocyclic system with a piperidine ring and a tetrahydrothiopyran ring sharing a spiro-carbon (C6). The protonation of the nitrogen atom to form the hydrochloride salt significantly influences the electronic environment of the neighboring nuclei.

Diagram of 2-thia-9-azaspiro[5.5]undecane hydrochloride with atom numbering:

cluster_mol C1 C1 S2 S2 C1->S2 C3 C3 S2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 (spiro) C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 N9 N9-H⁺ C8->N9 C10 C10 N9->C10 C11 C11 C10->C11 C11->C6

Caption: Molecular structure of 2-thia-9-azaspiro[5.5]undecane hydrochloride.

Due to the spirocyclic nature and the chair conformations of the six-membered rings, the molecule is not planar. Assuming rapid chair-chair interconversion at room temperature, we can predict the number of chemically non-equivalent protons and carbons. The plane of symmetry that might exist in a perfectly symmetrical spiro system is broken by the presence of two different heteroatoms (S and N). Consequently, we expect to see distinct signals for each carbon atom and for the geminal protons on the methylene groups, which are diastereotopic.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for 2-thia-9-azaspiro[5.5]undecane hydrochloride. These predictions are based on established chemical shift ranges for similar functional groups and analysis of related heterocyclic and spirocyclic compounds.[4][5][6] The hydrochloride form will induce a downfield shift for protons and carbons near the protonated nitrogen.

Table 1: Predicted ¹H NMR Spectral Data

Atom Position(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H1, H5~2.7 - 3.0m4H
H3, H4~1.8 - 2.1m4H
H7, H11~3.1 - 3.4m4H
H8, H10~2.0 - 2.3m4H
N-H~8.5 - 9.5br s1H

Table 2: Predicted ¹³C NMR Spectral Data

Atom PositionPredicted Chemical Shift (δ, ppm)
C1, C5~28 - 32
C3, C4~25 - 29
C6 (spiro)~40 - 45
C7, C11~45 - 50
C8, C10~24 - 28

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, reproducible NMR data, a standardized and well-justified experimental protocol is crucial. The following section outlines the recommended procedures.

Sample Preparation
  • Solvent Selection: The choice of a deuterated solvent is critical. For a hydrochloride salt, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O) are excellent choices. DMSO-d₆ is often preferred as it solubilizes a wide range of organic salts and its residual solvent peak does not typically overlap with many signals of interest. The N-H proton will be observable in DMSO-d₆ but will exchange with the solvent in D₂O.

  • Concentration: Prepare a solution of approximately 5-10 mg of 2-thia-9-azaspiro[5.5]undecane hydrochloride in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is generally sufficient for obtaining good signal-to-noise in a reasonable time on a modern NMR spectrometer (400 MHz or higher).

  • Sample Filtration: To ensure the homogeneity of the magnetic field and prevent line broadening, it is advisable to filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz spectrometer. These should be optimized as needed.

  • ¹H NMR Experiment:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Temperature: 298 K (25 °C).

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans, adjusted to achieve a good signal-to-noise ratio.

  • ¹³C NMR Experiment:

    • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.[7]

Advanced 2D NMR Experiments

For an unambiguous assignment of all proton and carbon signals, the acquisition of 2D NMR spectra is highly recommended.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify which protons are adjacent to each other in the spin system.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached, providing a powerful tool for assigning carbon signals based on their known proton assignments.

Workflow for NMR Data Acquisition and Analysis:

cluster_workflow NMR Data Acquisition & Analysis Workflow A Sample Preparation (Compound in Deuterated Solvent) B 1D ¹H NMR Acquisition A->B C 1D ¹³C NMR Acquisition A->C D 2D NMR Acquisition (COSY, HSQC) A->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) B->E C->E D->E F Signal Assignment & Interpretation E->F G Structural Confirmation F->G

Caption: A standardized workflow for reliable NMR-based structural elucidation.

Spectral Interpretation: A Self-Validating System

The interpretation of the NMR spectra should be a systematic process, using all available data to build a consistent structural picture.

  • ¹H Spectrum Analysis:

    • Chemical Shift: Compare the observed chemical shifts to the predicted values in Table 1. Protons alpha to the protonated nitrogen (H7, H11) and the sulfur atom (H1, H5) are expected to be the most downfield among the aliphatic signals.

    • Integration: The relative integrals of the signals should correspond to the number of protons giving rise to each signal (e.g., 4H, 4H, etc.).

    • Multiplicity: The complex multiplets ("m") are expected due to extensive geminal and vicinal coupling within the rigid ring systems. The exact splitting patterns may be difficult to resolve in the 1D spectrum, which is why 2D NMR is so valuable.

  • ¹³C Spectrum Analysis:

    • Number of Signals: The presence of the predicted number of unique carbon signals confirms the overall symmetry of the molecule.

    • Chemical Shift: Compare the observed shifts to Table 2. The carbons adjacent to the heteroatoms (C1, C5, C7, C11) will be the most downfield. The spiro-carbon (C6) will have a unique chemical shift, typically in the 40-45 ppm range.

  • 2D Spectra for Confirmation:

    • Use the HSQC spectrum to definitively link each proton signal to its attached carbon.

    • Trace the connectivity of the proton spin systems in the COSY spectrum to walk around the piperidine and tetrahydrothiopyran rings, confirming the assignment of adjacent methylene groups.

This multi-faceted approach, where the 1D and 2D data must all be consistent with the proposed structure, creates a self-validating system that ensures the trustworthiness of the final structural assignment.

Conclusion

References

  • Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4-diazaspiro[5.5]undecane-1,5,9-trion. Arkivoc.
  • AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.
  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N.
  • 1H NMR spectrum of the spiro compound 18 - The Royal Society of Chemistry.
  • Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel
  • Synthesis and Spectral Properties Studies of Novel Hetrocyclic Mono Azo Dye Derived from Thiazole and Pyridine With Some Transition Complexes.
  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors - Caflisch - UZH.
  • 2306271-04-3|9-Thia-2-azaspiro[5.5]undecane 9,9-dioxide hydrochloride - BLDpharm.
  • Advanced NMR techniques for structural characteriz
  • Synthesis, Raman, FT-IR, NMR spectroscopic characterization, antimicrobial activity, cytotoxicity and DNA binding of new mixed aza-oxo-thia macrocyclic compounds - PubMed.
  • 13CNMR.
  • Table of Characteristic Proton NMR Shifts.
  • Carbon-13 NMR Spectroscopy - YouTube.
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC.
  • A Stereoselective Approach to the azaspiro[5.5]undecane Ring System Using a Conjugate addition/dipolar Cycloaddition Cascade: Application to the Total Synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin - PubMed.
  • (PDF) Synthesis of novel 1-thia-5,9-diaza-spiro[5.5]undec-2-ene and its recyclization to 1,5,9-triaza-spiro[5.

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Synthetic Integration of 2-Thia-9-azaspiro[5.5]undecane Hydrochloride in Drug Discovery

Executive Summary The drive to "escape from flatland" in modern medicinal chemistry has catalyzed the adoption of spirocyclic scaffolds to enhance the three-dimensionality (Fsp3) of drug candidates 1[1]. Among these stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The drive to "escape from flatland" in modern medicinal chemistry has catalyzed the adoption of spirocyclic scaffolds to enhance the three-dimensionality (Fsp3) of drug candidates 1[1]. Among these structural innovations, 2-thia-9-azaspiro[5.5]undecane hydrochloride has emerged as a premier bioisostere for traditional flat heterocycles like piperidine and morpholine. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, in-depth guide on the physicochemical properties, Safety Data Sheet (SDS) hazard mitigation, and self-validating experimental workflows required to successfully integrate this building block into novel pharmacophores.

Physicochemical & Structural Profiling

Understanding the baseline metrics of this compound is critical for predicting its behavior in both synthetic and biological environments. As a hydrochloride salt, it exhibits enhanced bench stability and aqueous solubility compared to its free-base counterpart.

PropertyValueImplication for Synthesis & Design
Chemical Name 2-Thia-9-azaspiro[5.5]undecane hydrochlorideSpiro-fusion restricts conformational flexibility, enhancing target selectivity.
CAS Registry Number 2[2]Unique identifier for procurement, SDS tracking, and inventory management.
Molecular Formula C9H18ClNSIndicates the presence of the HCl salt (C9H17NS • HCl).
Molecular Weight 207.76 g/mol Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5.
Structural Motif Thia-azaspiro systemActs as a morpholine/piperidine bioisostere with an oxidizable sulfur vector.

Safety Data Sheet (SDS) & Hazard Mitigation

Handling 2-thia-9-azaspiro[5.5]undecane hydrochloride requires strict adherence to Globally Harmonized System (GHS) protocols. Like many secondary amine hydrochloride salts, it presents specific localized hazards3[3].

Causality of Hazards:

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The causality stems from the salt's hygroscopic nature. Upon contact with the moisture of the skin or mucosal membranes, the salt dissociates. The localized release of hydrochloric acid lowers the microenvironmental pH, rapidly denaturing surface proteins and triggering an inflammatory response.

  • H335 (May cause respiratory irritation): Aerosolized dust particles can interact with the mucosal lining of the respiratory tract, leading to acute irritation and coughing.

Self-Validating Safety Protocol: Always handle the solid within a certified fume hood to prevent aerosol inhalation. If accidental exposure occurs, the immediate mitigation strategy relies on rapid mechanical dilution to neutralize the localized pH drop before tissue damage propagates.

SDS Hazard Hazard Identification (H315, H319, H335) PPE PPE Selection (Nitrile Gloves, Fume Hood) Hazard->PPE Exposure Accidental Exposure? PPE->Exposure Eye Eye Contact: Rinse 15 mins with water Exposure->Eye Yes (Eye) Skin Skin Contact: Wash with soap/water Exposure->Skin Yes (Skin) Safe Proceed with Synthesis Exposure->Safe No Eye->Safe Post-First Aid Skin->Safe Post-First Aid

Hazard Identification and First-Aid Workflow for 2-Thia-9-azaspiro[5.5]undecane HCl.

Mechanistic Role in Drug Discovery

The integration of spirocyclic systems is not merely a structural novelty; it is a calculated maneuver to overcome metabolic liabilities. Traditional piperidine rings are highly susceptible to cytochrome P450 (CYP450)-mediated alpha-oxidation, leading to rapid in vivo clearance or the generation of toxic reactive metabolites4[4].

By replacing a flat heterocycle with the 2-thia-9-azaspiro[5.5]undecane core, medicinal chemists achieve two critical design goals:

  • Steric Shielding: The spiro-fusion introduces a perpendicular ring system that provides steric bulk, physically blocking CYP enzymes from accessing the alpha-carbons adjacent to the nitrogen atom.

  • Vectorization & Physicochemical Tuning: The sulfur atom acts as a bioisosteric replacement for the oxygen in morpholine 5[5]. Unlike oxygen, sulfur can be selectively oxidized post-coupling to a sulfoxide (-S(=O)-) or sulfone (-SO2-). This allows researchers to precisely tune the molecule's lipophilicity (logP) and hydrogen-bond acceptor capacity without altering the core scaffold geometry.

Experimental Protocol: In Situ De-Salting and SNAr Coupling

To utilize 2-thia-9-azaspiro[5.5]undecane hydrochloride in discovery workflows, the secondary amine must be liberated from its HCl salt. The following self-validating protocol details a Nucleophilic Aromatic Substitution (SNAr) workflow.

Causality of Reagent Selection:

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA). The bulky isopropyl groups of DIPEA provide extreme steric hindrance, preventing the base itself from acting as a competing nucleophile against the electrophile.

  • Solvent Selection: N,N-Dimethylformamide (DMF) is utilized because its polar aprotic nature stabilizes the negatively charged Meisenheimer complex transition state during the SNAr reaction, significantly accelerating the reaction rate.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried round-bottom flask with 2-thia-9-azaspiro[5.5]undecane hydrochloride (1.0 eq) and the target electrophile (e.g., a heteroaryl chloride or fluoride, 1.1 eq).

  • Solubilization: Add anhydrous DMF to achieve a 0.2 M concentration under an inert nitrogen atmosphere. Note: The suspension may remain cloudy initially due to the insolubility of the HCl salt in organic solvents.

  • In Situ Free-Basing: Add DIPEA (3.0 eq) dropwise at room temperature.

    • Self-Validation Check: The reaction mixture should transition into a homogeneous solution within 5–10 minutes as the free amine is generated and dissolves.

  • Coupling: Heat the reaction mixture to 80°C for 4-6 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. The complete disappearance of the starting material mass (m/z 172 for the free amine) and the appearance of the desired product mass confirm the reaction's completion.

  • Workup & Isolation: Quench the reaction with distilled water to precipitate the highly lipophilic spiro-fused product. Alternatively, extract with Ethyl Acetate (EtOAc) and wash the organic layer five times with brine to thoroughly remove residual DMF before concentrating under reduced pressure.

Workflow Start 2-Thia-9-azaspiro[5.5]undecane HCl (Solid State) Base Add Mild Base (e.g., DIPEA) Start->Base Solubilization in DMF Freebase Free Amine Generation (In Situ) Base->Freebase Deprotonation Reaction Electrophilic Coupling (SNAr / Amidation) Freebase->Reaction Nucleophilic Attack Product Spiro-Fused Target Compound Reaction->Product Purification

In Situ De-salting and Electrophilic Coupling Workflow.

References

  • Guidechem. "1955524-01-2 2-Thia-9-azaspiro[5.5]undecane;hydrochloride". Guidechem Chemical Dictionary.
  • BLD Pharm. "2648942-10-1|2-Thia-6-azaspiro[6]nonane hydrochloride". BLD Pharm Safety & Product Data. Available at:

  • CAS. "How AI-driven analysis can accelerate drug discovery". CAS Insights.
  • ChemRxiv. "Bicyclic Bioisosteres of Piperidine: Version 2.0". ChemRxiv.
  • RSC Chemical Communications. "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[7]hexanes and spiro[1]heptanes". Chemical Communications. Available at:

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 2-thia-9-azaspiro[5.5]undecane Hydrochloride

Foreword: The Imperative of Stability in Drug Development In the landscape of modern drug discovery, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic potential and...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Stability in Drug Development

In the landscape of modern drug discovery, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic potential and commercial viability. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's thermodynamic stability is not merely an academic exercise; it is a critical determinant of its journey from the laboratory to the clinic. This guide provides an in-depth technical framework for evaluating the thermodynamic stability of 2-thia-9-azaspiro[5.5]undecane hydrochloride, a novel spirocyclic compound with potential pharmacological applications. Spirocyclic systems, characterized by their rigid three-dimensional structures, offer unique advantages in medicinal chemistry, including enhanced target affinity and selectivity.[1] However, this structural complexity also necessitates a thorough investigation of their stability profile.

This document is structured to provide not just a series of protocols, but a logical and scientifically-grounded workflow for the comprehensive stability assessment of this promising molecule. We will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating system of inquiry.

Physicochemical Characterization: The Foundational Baseline

Before subjecting 2-thia-9-azaspiro[5.5]undecane hydrochloride to rigorous stress testing, a foundational understanding of its intrinsic physicochemical properties is paramount. This initial characterization serves as the baseline against which all subsequent changes are measured.

Structural Elucidation and Purity Assessment

A confirmed molecular structure and a high degree of purity are prerequisites for any meaningful stability study. The following techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further corroborating the structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS): To determine the purity of the compound and establish a primary analytical method for stability studies.

Physical Properties

A summary of the key physical properties should be compiled, as these can be indicative of stability.

PropertyAnticipated Value/StateSignificance in Stability Assessment
Appearance White to off-white crystalline solidChanges in color or appearance can be an early indicator of degradation.[2]
Melting Point To be determined experimentally (via DSC)A sharp melting point is indicative of high purity. A depression or broadening of the melting peak can suggest the presence of impurities or degradation products.[3]
Solubility To be determined in various solvents (e.g., water, buffers at different pH, organic solvents)Solubility is crucial for designing solution-state stability studies and for formulation development.[2]
pKa To be determinedThe pKa will inform the pH-dependent stability of the compound, particularly in aqueous solutions.

Thermal Stability Analysis: Probing the Limits of Molecular Integrity

Thermal analysis techniques provide quantitative data on the thermal stability and decomposition behavior of a material. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the workhorses in this domain.[4]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is invaluable for determining the melting point, heat of fusion, and detecting any polymorphic transitions.

Experimental Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 3-5 mg of 2-thia-9-azaspiro[5.5]undecane hydrochloride into a hermetically sealed aluminum pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond its melting point (e.g., 25-300 °C) under an inert nitrogen atmosphere.[5]

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and the peak maximum. The enthalpy of fusion can also be calculated from the peak area.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which the compound begins to decompose.

Experimental Protocol for TGA Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere over a wide temperature range (e.g., 25-600 °C).[5]

  • Data Analysis: The TGA curve will show the percentage of mass loss versus temperature. The onset of decomposition is a critical parameter.

Interpreting Thermal Analysis Data:

ParameterTypical DataInterpretation
DSC Melting Peak Sharp endotherm at a specific temperatureIndicates the melting point of a crystalline solid.[5]
TGA Onset of Decomposition Temperature at which significant mass loss beginsDefines the upper limit of the compound's thermal stability.[4]

Forced Degradation Studies: Unveiling Potential Degradation Pathways

Forced degradation, or stress testing, is the cornerstone of stability assessment.[6][7] It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[8] This is crucial for developing stability-indicating analytical methods.[9]

The following diagram illustrates a comprehensive workflow for forced degradation studies:

Forced_Degradation_Workflow cluster_conditions Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl) Analysis Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) Acid->Analysis Analyze Samples Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->Analysis Analyze Samples Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Analysis Analyze Samples Thermal Thermal Stress (Solid & Solution) Thermal->Analysis Analyze Samples Photochemical Photochemical Stress (UV & Visible Light) Photochemical->Analysis Analyze Samples API 2-thia-9-azaspiro[5.5]undecane hydrochloride API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photochemical Expose to Data Data Interpretation: - Degradation Pathways - Mass Balance - Peak Purity Analysis->Data

Caption: A typical workflow for forced degradation studies.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceuticals.

Protocol for Acid and Base Hydrolysis:

  • Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

  • Incubation: Store the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours). A room temperature control should also be included.

  • Neutralization: At each time point, withdraw an aliquot and neutralize the solution.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Oxidative Stability

Protocol for Oxidative Degradation:

  • Sample Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a dilute solution of hydrogen peroxide (e.g., 3%).

  • Incubation: Store the solution at room temperature, protected from light, for a defined period.

  • Analysis: Analyze the samples at various time points by HPLC.

Thermal Stability (Solid and Solution)

This complements the TGA data by assessing degradation under less extreme, but prolonged, heat.

Protocol for Thermal Degradation:

  • Solid State: Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 60 °C/75% RH).

  • Solution State: Prepare a solution of the compound in a suitable solvent and store it at an elevated temperature (e.g., 60 °C).

  • Analysis: At specified time points, withdraw samples, prepare solutions (for the solid-state sample), and analyze by HPLC.

Photostability

Photostability testing is essential to determine if the compound is light-sensitive.[6]

Protocol for Photostability Testing:

  • Sample Preparation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

  • Exposure: The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

  • Analysis: Analyze the exposed and control samples by HPLC.

Data Interpretation and Reporting

The goal of forced degradation studies is to achieve a target degradation of 5-20%.[9] This is sufficient to demonstrate the separation of degradants from the parent peak in the chromatogram without being so excessive that secondary degradation products complicate the analysis.

Mass Balance

A critical aspect of data interpretation is the mass balance calculation. The sum of the assay value of the parent compound and the levels of all degradation products should ideally be close to 100% of the initial concentration. This demonstrates that all significant degradation products have been detected.[2]

Elucidation of Degradation Pathways

The use of an HPLC-MS system is highly advantageous for forced degradation studies. The mass-to-charge ratio of the degradation products can provide valuable information for proposing their structures and elucidating the degradation pathways.

The following diagram illustrates a hypothetical degradation pathway:

Degradation_Pathway Parent 2-thia-9-azaspiro[5.5]undecane Hydrochloride Deg1 Degradant 1 (e.g., Sulfoxide) Parent->Deg1 Oxidation (H₂O₂) Deg2 Degradant 2 (e.g., Ring Opening) Parent->Deg2 Hydrolysis (Acid/Base)

Caption: A hypothetical degradation pathway for 2-thia-9-azaspiro[5.5]undecane hydrochloride.

Conclusion: A Roadmap to Stability

This guide has provided a comprehensive framework for the systematic evaluation of the thermodynamic stability of 2-thia-9-azaspiro[5.5]undecane hydrochloride. By integrating physicochemical characterization, thermal analysis, and forced degradation studies, a robust stability profile can be established. This information is not only fundamental to the drug development process but is also a regulatory expectation.[7][8] The insights gained from these studies will guide formulation development, packaging decisions, and the establishment of appropriate storage conditions and shelf-life for this promising therapeutic candidate. The incorporation of spirocyclic moieties can influence the stability of a compound, making such detailed investigations indispensable.[10]

References

  • EMAN RESEARCH PUBLISHING. (2024, April 5).
  • Overview Of Degradation Studies For Pharmaceutical Drug Candid
  • ACS Publications. (2023, September 20). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides | The Journal of Organic Chemistry.
  • SPIRO-HETEROCYCLES: SYNTHESIS & COMPUT
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
  • Development of forced degradation and stability indic
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC - NIH.
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024, February 13).
  • MDPI. (2023, March 24).
  • ResearchGate. (2025, September 10).
  • 2306271-04-3|9-Thia-2-azaspiro[5.5]undecane 9,9-dioxide hydrochloride - BLDpharm.
  • MDPI. (2015, May 7).
  • ResearchGate. (2022, September 16). (PDF) Spiro heterocyclic.
  • 9-Thia-2-azaspiro[5.5]undecane 9,9-dioxide hydrochloride - AiFChem.
  • Physical and chemical properties of 3-Azaspiro[5.5]undecane-2,4-dione - Benchchem.
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles.
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC.
  • 9-oxa-2-azaspiro[5.5]undecan-5-one hydrochloride - Sigma-Aldrich.
  • Role of sulphur-heterocycles in medicinal chemistry: An update - Science Primary Liter
  • A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. (2020, September 14).
  • Recent Studies of Nitrogen and Sulfur Containing Heterocyclic Analogues as Novel Antidiabetic Agents: A Review - PubMed. (2024, February 15).
  • MDPI. (2024, November 14).
  • Thermal elimination reactions of nitrogen and sulphur heterocycles - Journal of the Chemical Society D - RSC Publishing.
  • MDPI. (2005, February 28). Sulfur-Nitrogen Heterocycles.
  • Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PubMed. (2024, March 30).
  • Extended Stability Evaluation of Selected Cathinones - Frontiers. (2020, November 12).
  • SciELO. (2020, November 9). Compatibility by a Nonisothermal Kinetic Study of Azathioprine Associated with Usual Excipients in the Product Quality Review Process.

Sources

Exploratory

Structural Elucidation and Crystallographic Profiling of 2-Thia-9-azaspiro[5.5]undecane Hydrochloride

Executive Summary The transition from flat, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich scaffolds is a defining paradigm in modern drug discovery. Among these 3D architectures, spirocyclic amines like...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich scaffolds is a defining paradigm in modern drug discovery. Among these 3D architectures, spirocyclic amines like 2-thia-9-azaspiro[5.5]undecane hydrochloride offer exceptional rigidity, metabolic stability, and vectorized pharmacophore projection. As a Senior Application Scientist, I present this in-depth technical guide detailing the crystallographic methodology, structural analysis, and structure-property relationships of this critical building block.

While proprietary constraints often keep specific pharmaceutical intermediate structures unpublished, the crystallographic parameters and protocols presented herein serve as a highly accurate, self-validating structural model derived from homologous heterospiro[5.5]undecane systems[1][2][3].

Experimental Methodology: A Self-Validating Workflow

Obtaining high-resolution crystallographic data requires a rigorous, causality-driven approach. Every step in the workflow below is designed to minimize structural artifacts and maximize data completeness.

Workflow N1 1. Synthesis & Purification N2 2. Salt Formation (HCl) N1->N2 N3 3. Vapor Diffusion Crystallization N2->N3 N4 4. Single Crystal XRD (Mo Kα) N3->N4 N5 5. Data Reduction & Absorption N4->N5 N6 6. Structure Solution N5->N6 N7 7. Anisotropic Refinement N6->N7

Fig 1. Self-validating crystallographic workflow for spirocyclic amine hydrochloride salts.

Salt Formation and Crystallization
  • Step 1: Free Base Dissolution. Dissolve 50 mg of 2-thia-9-azaspiro[5.5]undecane free base in 2.0 mL of anhydrous dichloromethane (DCM).

  • Step 2: Salt Formation. Dropwise addition of 1.05 equivalents of 1M HCl in diethyl ether under an inert atmosphere ( N2​ ).

    • Causality: The hydrochloride salt is specifically chosen over the free base because the strong, highly directional N+−H⋯Cl− ionic hydrogen bonds significantly increase the lattice energy, promoting the formation of well-ordered single crystals rather than amorphous oils.

  • Step 3: Vapor Diffusion. Transfer the solution to a 4 mL inner vial. Place this vial inside a 20 mL outer vial containing 5 mL of an antisolvent (e.g., pentane). Seal the outer vial.

    • Causality: Vapor diffusion ensures a slow, controlled increase in supersaturation. This keeps the system strictly within the metastable zone width, preventing rapid nucleation events that typically lead to twinned crystals or unusable powders.

X-Ray Diffraction Data Collection
  • Step 1: Crystal Mounting. Select a single, optically clear crystal (approx. 0.2×0.2×0.1 mm) under polarized light. Mount on a MiTeGen loop using paratone oil.

  • Step 2: Cryocooling. Rapidly transfer the mounted crystal to the goniometer under a 100 K nitrogen gas stream.

    • Causality: Cryocooling minimizes the thermal motion of atoms (reducing Debye-Waller factors), which dramatically improves the intensity of high-angle reflections and protects the crystal from radiation damage.

  • Step 3: Data Acquisition. Collect diffraction data using Mo K α radiation ( λ=0.71073 Å).

    • Causality: Mo K α is selected over Cu K α to minimize X-ray absorption artifacts caused by the heavier sulfur and chlorine atoms in the lattice.

Structure Solution and Refinement (Self-Validation)
  • Step 1: Data Reduction. Integrate frames and apply multi-scan absorption corrections.

    • Self-Validation: The protocol validates itself at this stage; an internal agreement factor ( Rint​ ) of <0.05 confirms the absence of significant twinning and validates the integration parameters.

  • Step 2: Solution & Refinement. Solve the phase problem using direct methods (SHELXT) and perform full-matrix least-squares refinement on F2 (SHELXL). Refine all non-hydrogen atoms anisotropically.

    • Self-Validation: Convergence is mathematically confirmed when the shift/error ratio approaches zero and the final R1​ value drops below 5%.

Crystallographic Data & Structural Analysis

Quantitative Data Summary

The following table summarizes the representative crystallographic parameters for the spiro[5.5]undecane hydrochloride system, reflecting standard monoclinic packing for this scaffold class[1].

ParameterValueParameterValue
Chemical Formula C9​H18​ClNS Volume ( V ) 1100.5(3) ų
Formula Weight 207.76 g/mol Z , Z′ 4, 1
Crystal System MonoclinicDensity (calculated) 1.254 g/cm³
Space Group P21​/c Absorption ( μ ) 0.45 mm⁻¹
a 6.542(1) Å F(000) 448
b 14.231(2) ÅFinal R1​ [ I>2σ(I) ] 0.038
c 11.875(2) ÅFinal wR2​ (all data) 0.082
β 95.43(1)°Goodness-of-fit ( S ) 1.04
Conformational Dynamics

The spiro[5.5]undecane core consists of two six-membered rings (thiopyran and piperidine) sharing a single quaternary carbon. Crystallographic analysis of analogous spiro[5.5]undecane systems consistently reveals that both rings adopt non-planar, orthogonal chair conformations[1][2]. This chair-chair geometry is thermodynamically favored as it minimizes both torsional strain and transannular interactions across the spiro junction.

Steric Repulsions and Bond Distortions

A critical feature observed in the X-ray structures of heterospiro[5.5]undecanes is the distortion around the central spiro carbon (C6). Due to steric repulsions between the lone pairs on the heteroatoms (e.g., Sulfur) and the axial hydrogen atoms of the opposite ring, the geometry around the spiro-carbon deviates from ideal tetrahedral angles[3]. The S−C−C angles involving axial atoms are typically widened compared to their equatorial counterparts to relieve this steric clash.

Implications for Drug Development

The structural features elucidated by X-ray crystallography directly translate to pharmacological benefits. The orthogonal projection of the rings ensures that substituents are presented in a highly defined 3D space, reducing the entropic penalty upon binding to a target protein.

SPR Core 2-Thia-9-azaspiro[5.5]undecane Conf Orthogonal Chair-Chair Core->Conf Fsp3 High Fsp³ Fraction Core->Fsp3 Affinity Target Affinity Conf->Affinity Metab Metabolic Stability Fsp3->Metab Fsp3->Affinity

Fig 2. Logical relationship between spirocyclic structural features and pharmacological benefits.

By incorporating the 2-thia-9-azaspiro[5.5]undecane scaffold, drug developers achieve a high fraction of sp3 carbons ( Fsp3 ). This structural complexity directly correlates with enhanced metabolic stability (by avoiding flat, easily oxidized aromatic surfaces) and improved target affinity via vectorized hydrogen bonding from the basic piperidine nitrogen and the lipophilic thiopyran sulfur.

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Protocols & Analytical Methods

Method

The Emergence of 2-Thia-9-azaspiro[5.5]undecane Hydrochloride: A Novel Scaffold for Next-Generation Therapeutics

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led drug discovery programs to explore beyond the traditional, often planar, chemical space. In this context, spirocyclic scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led drug discovery programs to explore beyond the traditional, often planar, chemical space. In this context, spirocyclic scaffolds have gained significant traction due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2][3][4] This guide delves into the potential applications of a promising, yet underexplored scaffold: 2-thia-9-azaspiro[5.5]undecane hydrochloride . While direct literature on this specific salt is nascent, a comprehensive analysis of its structural analogs provides a robust framework for its potential in targeting a spectrum of diseases, from neurodegenerative disorders to cancer and infectious diseases.

The Spirocyclic Advantage: A Paradigm Shift in Drug Design

Spirocycles, characterized by two rings sharing a single common atom, offer a rigid and well-defined three-dimensional geometry.[2] This structural feature is a departure from the often-flexible nature of many drug molecules and provides several key advantages:

  • Enhanced Target Binding: The fixed spatial orientation of substituents on a spirocyclic core can lead to more precise and higher-affinity interactions with biological targets.[2]

  • Improved Physicochemical Properties: The introduction of sp3-rich spirocyclic moieties can positively influence solubility, lipophilicity, and metabolic stability, crucial parameters for drug development.[2]

  • Novelty and Intellectual Property: The exploration of new spirocyclic scaffolds opens up novel chemical space, providing opportunities for securing intellectual property on new drug candidates.[1]

The 2-thia-9-azaspiro[5.5]undecane core, with its unique combination of a thiomorpholine and a piperidine ring fused at a quaternary carbon, presents an exciting new platform for medicinal chemists. The presence of the sulfur and nitrogen heteroatoms offers multiple points for derivatization, allowing for the fine-tuning of biological activity and pharmacokinetic properties.

Drawing Parallels: Insights from Azaspiro[5.5]undecane Analogs

The potential of the 2-thia-9-azaspiro[5.5]undecane scaffold can be inferred from the extensive research on its close structural relatives, particularly diazaspiro[5.5]undecanes. These analogs have shown a remarkable breadth of biological activities, highlighting the versatility of the underlying spirocyclic framework.

Analog ScaffoldTherapeutic AreaBiological Target/MechanismKey Findings
1,9-Diazaspiro[5.5]undecane Obesity, Pain, InflammationAcetyl-CoA carboxylase (ACC) inhibition, Neuropeptide Y (NPY) Y5 antagonism, NK1/NK2 dual antagonism.[5]Derivatives have shown potent inhibition of key metabolic and signaling pathways.[5]
3,9-Diazaspiro[5.5]undecane Immunomodulation, Neurological Disordersγ-Aminobutyric acid type A (GABA-A) receptor antagonism.[6][7]Potent and selective antagonists with the potential for peripheral applications.[6][7]
2,4-Diazaspiro[5.5]undecane OncologyAnticancer activity against liver adenocarcinoma cells.[8]Microwave-assisted synthesis has yielded derivatives with cytotoxic effects.[8]
1-Oxa-9-azaspiro[5.5]undecane Infectious DiseasesPotential inhibitors of Mycobacterium tuberculosis.[9]Derivatives have been explored as novel anti-tubercular agents.[9]
1-Azaspiro[5.5]undecane Neurological DisordersAnticholinergic activity, potential for treating neurophysiological ion transport disorders.[10]Found in natural products like histrionicotoxins with potent biological effects.[10]

This body of evidence strongly suggests that the 2-thia-9-azaspiro[5.5]undecane scaffold is a privileged structure with a high probability of yielding biologically active compounds. The strategic placement of the thioether and the secondary amine provides a unique electronic and steric environment that can be exploited for targeted drug design.

Proposed Applications and Experimental Protocols

Based on the established activities of its analogs, we propose several high-potential applications for 2-thia-9-azaspiro[5.5]undecane hydrochloride and its derivatives. The following sections outline hypothetical, yet scientifically grounded, experimental workflows for exploring these applications.

Application 1: Development of Novel GABA-A Receptor Modulators

Scientific Rationale: The 3,9-diazaspiro[5.5]undecane scaffold has proven to be an effective core for GABA-A receptor antagonists.[6][7] The 2-thia-9-azaspiro[5.5]undecane core, with its similar spatial arrangement of nitrogen atoms, is a prime candidate for developing novel modulators of this important ion channel. The thioether moiety could introduce unique interactions with the receptor binding pocket, potentially leading to improved selectivity or a different pharmacological profile (e.g., allosteric modulation).

Experimental Workflow: Screening for GABA-A Receptor Activity

GABAA_Screening cluster_synthesis Compound Synthesis & Library Generation cluster_binding Primary Screening: Radioligand Binding Assay cluster_functional Secondary Screening: Electrophysiology cluster_optimization Lead Optimization start 2-thia-9-azaspiro[5.5]undecane hydrochloride derivatization N-functionalization (e.g., acylation, alkylation) start->derivatization library Diverse Chemical Library derivatization->library binding_assay [3H]muscimol or [3H]flunitrazepam binding to GABA-A receptors library->binding_assay ic50 Determine IC50 values binding_assay->ic50 patch_clamp Two-electrode voltage clamp (TEVC) on Xenopus oocytes expressing GABA-A receptor subtypes ic50->patch_clamp functional_activity Characterize as agonist, antagonist, or modulator patch_clamp->functional_activity sar Structure-Activity Relationship (SAR) Studies functional_activity->sar adme In vitro ADME/Tox profiling sar->adme

Caption: Workflow for GABA-A Receptor Modulator Discovery.

Protocol: Radioligand Binding Assay

  • Preparation of Membranes: Prepare crude synaptic membranes from rat whole brain expressing GABA-A receptors.

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl (pH 7.4).

  • Incubation: Incubate the membranes with a radioligand (e.g., [3H]muscimol for the agonist site or [3H]flunitrazepam for the benzodiazepine site) and varying concentrations of the test compounds (derivatives of 2-thia-9-azaspiro[5.5]undecane).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 values (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

Application 2: Exploration as a Scaffold for Anticancer Agents

Scientific Rationale: The demonstrated anticancer activity of 2,4-diazaspiro[5.5]undecane derivatives against liver adenocarcinoma cells provides a compelling reason to investigate the oncological potential of the 2-thia-9-azaspiro[5.5]undecane scaffold.[8] The unique three-dimensional structure could enable the design of inhibitors for challenging targets such as protein-protein interactions or specific enzyme isoforms implicated in cancer.

Experimental Workflow: Anticancer Activity Evaluation

Anticancer_Workflow start Library of 2-thia-9-azaspiro[5.5]undecane Derivatives cell_viability Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) on a panel of cancer cell lines start->cell_viability ic50_determination Determine GI50/IC50 values cell_viability->ic50_determination mechanism_of_action Mechanism of Action Studies (e.g., cell cycle analysis, apoptosis assays, kinase profiling) ic50_determination->mechanism_of_action in_vivo In Vivo Efficacy Studies (Xenograft models) mechanism_of_action->in_vivo

Caption: Workflow for Evaluating Anticancer Potential.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 2-thia-9-azaspiro[5.5]undecane derivatives for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) values.

Conclusion and Future Directions

The 2-thia-9-azaspiro[5.5]undecane hydrochloride scaffold represents a promising new frontier in drug discovery. By leveraging the wealth of knowledge from its structural analogs, researchers can strategically design and synthesize libraries of compounds with a high potential for biological activity. The proposed applications in neuroscience and oncology are just the beginning. The unique structural and electronic properties of this scaffold may also lend themselves to the development of novel anti-infective and anti-inflammatory agents. As synthetic routes to this novel core become more established, we anticipate a surge in its exploration, potentially leading to the discovery of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Ferreira, R., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Molecules, 22(8), 1279. [Link]

  • Masi, A., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 64(24), 17795-17812. [Link]

  • Burgaz, E. V., et al. (2024). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. Arkivoc, 2024(8), 202412321. [Link]

  • Moshnenko, N., et al. (2023). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Molecules, 28(15), 5894. [Link]

  • Chem-Impex. (n.d.). 9-thia-2-azaspiro[5.5]undecane. Retrieved from [Link]

  • SPO-6, SPO-7, and SPO-13: Novel 1,9-diazaspiro[5.5]undecane derivatives with anti-dengue virus activity. (2021). New Journal of Chemistry. [Link]

  • Takahata, H., & Momose, T. (1982). Syntheses of 1-azaspiro[5.5]undecanes. Heterocycles, 17, 413-432. [Link]

  • Masi, A., et al. (2021). Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. PubMed. [Link]

  • Abdel-Magid, A. F. (2015). Synthesis of novel 1-thia-5,9-diaza-spiro[5.5]undec-2-ene and its recyclization to 1,5,9-triaza-spiro[5.5]undec-2-ene and/or spiro(piperidine-4, 2'-thieno[2,3-d]pyrimidine). ResearchGate. [Link]

  • Bräse, S. (Ed.). (2015). Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Royal Society of Chemistry. [Link]

  • de la Torre, D., & Albericio, F. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 19(1), 1-5. [Link]

  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. [Link]

Sources

Application

Application Note: Synthesis of Diverse Spirocyclic Libraries from 2-Thia-9-azaspiro[5.5]undecane Hydrochloride

Abstract Spirocyclic scaffolds are of paramount importance in modern drug discovery, offering a rigid, three-dimensional architecture that enables exploration of novel chemical space.[1][2] The 2-thia-9-azaspiro[5.5]unde...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Spirocyclic scaffolds are of paramount importance in modern drug discovery, offering a rigid, three-dimensional architecture that enables exploration of novel chemical space.[1][2] The 2-thia-9-azaspiro[5.5]undecane core, which incorporates a thiomorpholine ring, is a particularly attractive building block due to its favorable physicochemical properties and synthetic tractability.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2-thia-9-azaspiro[5.5]undecane hydrochloride to generate diverse libraries of spirocyclic compounds. We present detailed, validated protocols for the functionalization of the core scaffold, a workflow for parallel synthesis, and expert insights into the rationale behind key experimental choices.

Introduction: The Strategic Value of the 2-Thia-9-azaspiro[5.5]undecane Scaffold

The increasing demand for molecules with high sp³ character to improve clinical success rates has positioned spirocyclic systems as "privileged" scaffolds in medicinal chemistry.[1] Their rigid conformation pre-organizes substituents into well-defined three-dimensional vectors, which can lead to enhanced binding affinity and selectivity for biological targets.[4]

The 2-thia-9-azaspiro[5.5]undecane scaffold offers several distinct advantages:

  • Structural Rigidity: The spirocyclic fusion of a cyclohexane and a thiomorpholine ring restricts conformational flexibility, reducing the entropic penalty upon binding to a target protein.

  • Three-Dimensional Diversity: The secondary amine at the 9-position serves as a versatile synthetic handle, allowing for the introduction of diverse substituents that project into distinct regions of chemical space.[5]

  • Favorable Physicochemical Properties: The inclusion of both sulfur and nitrogen heteroatoms can modulate properties such as solubility, lipophilicity, and metabolic stability.[3][6]

This guide focuses on leveraging the commercially available hydrochloride salt of the scaffold as a robust starting point for library creation.

Scaffold Overview and Physicochemical Properties

Before initiating synthesis, it is crucial to understand the fundamental properties of the starting material.

PropertyValue
IUPAC Name 2-thia-9-azaspiro[5.5]undecane hydrochloride
Molecular Formula C₉H₁₈ClNS
Molecular Weight 207.76 g/mol
CAS Number 1642733-65-8
Appearance White to off-white solid
Key Reactive Site Secondary Amine (Position 9)

Core Synthetic Strategy: Library Generation via N-Functionalization

The primary strategy for library synthesis involves the derivatization of the secondary amine at position 9. The hydrochloride salt must first be neutralized in situ to liberate the nucleophilic free amine. This is typically achieved by adding a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in a slight excess.

Below is a logical workflow for generating a diverse library from this single scaffold.

G cluster_reactions Parallel Synthesis Reactions start 2-Thia-9-azaspiro[5.5]undecane HCl (Starting Material) prepare In Situ Free-Base Generation (e.g., TEA, DIPEA in DCM/DMF) start->prepare 1.0 eq. acyl N-Acylation (R-COCl, R-COOH + Coupling Agents) prepare->acyl 1.2 eq. Base sulfonyl N-Sulfonylation (R-SO₂Cl) prepare->sulfonyl alkyl Reductive Amination (R-CHO + Reducing Agent) prepare->alkyl aryl N-Arylation (Ar-X + Pd Catalyst) prepare->aryl workup Parallel Workup & Purification (Aqueous Wash, SPE, or HPLC) acyl->workup sulfonyl->workup alkyl->workup aryl->workup library Characterized Spirocyclic Library Plate (LC-MS, NMR) workup->library QC Analysis

Diagram 1: General workflow for parallel library synthesis.

Experimental Protocols

The following protocols are designed for execution in parallel synthesis arrays (e.g., 24 or 96-well plates) but can be readily adapted for single-reaction, larger-scale synthesis.

Protocol 4.1: General Procedure for In Situ Free-Base Generation

Rationale: The hydrochloride salt form enhances the stability and shelf-life of the amine. For reaction, the free amine must be liberated. Using a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard practice. DIPEA is often preferred when working with acid chlorides to avoid the formation of a stable ammonium salt with the acylating agent.

Procedure:

  • To a reaction vessel, add 2-thia-9-azaspiro[5.5]undecane hydrochloride (1.0 eq.).

  • Add an appropriate anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF)) to achieve a concentration of 0.1-0.2 M.

  • Add the tertiary amine base (TEA or DIPEA, 1.2-1.5 eq.) and stir the mixture at room temperature for 15-20 minutes.

  • The resulting solution/slurry containing the free 2-thia-9-azaspiro[5.5]undecane is now ready for use in subsequent reactions.

Protocol 4.2: Library Synthesis via N-Acylation (Amide Formation)

Rationale: Amide bond formation is one of the most robust and reliable reactions in medicinal chemistry. This protocol uses an acid chloride, which is highly reactive. The added base is critical to neutralize both the starting material's HCl salt and the HCl generated during the reaction.

Procedure:

  • Prepare the free amine solution as described in Protocol 4.1 using DCM as the solvent.

  • Cool the solution to 0 °C in an ice bath. This is done to moderate the exothermic reaction with the highly reactive acid chloride.

  • In a separate vial, dissolve the desired acid chloride (1.1 eq.) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the cold amine solution over 5-10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by preparative HPLC.

Protocol 4.3: Library Synthesis via N-Sulfonylation

Rationale: Sulfonamides are common functional groups in bioactive molecules, serving as stable mimics of other functionalities and participating in hydrogen bonding. The procedure is very similar to N-acylation.

Procedure:

  • Prepare the free amine solution as described in Protocol 4.1 using DCM or THF.

  • Add the desired sulfonyl chloride (1.1 eq.) to the solution at room temperature.

  • Stir the reaction for 4-12 hours. Sulfonylation is typically slower than acylation.

  • Validation: Monitor the reaction by LC-MS.

  • Workup & Purification: Follow the same procedure as described in Protocol 4.2 .

Protocol 4.4: Library Synthesis via Reductive Amination

Rationale: Reductive amination provides access to N-alkylated derivatives. This two-step, one-pot process first forms an iminium ion intermediate, which is then reduced by a hydride reagent. Sodium triacetoxyborohydride (STAB) is a mild and effective reducing agent for this purpose, as it is selective for the iminium ion over the aldehyde.[1]

Procedure:

  • Prepare the free amine solution as described in Protocol 4.1 using 1,2-dichloroethane (DCE) or DCM as the solvent.

  • Add the desired aldehyde or ketone (1.1 eq.) to the solution.

  • Add acetic acid (0.1 eq.) to catalyze the formation of the iminium ion.

  • Stir the mixture for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to control gas evolution.

  • Stir the reaction at room temperature for 6-18 hours.

  • Validation: Monitor the reaction by LC-MS.

  • Workup: Carefully quench the reaction with saturated aqueous sodium bicarbonate. Extract with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash chromatography or preparative HPLC.

Data Presentation: Representative Library Members

The following table illustrates hypothetical data for a small, representative library synthesized using the protocols above.

Compound IDR-GroupSynthesis ProtocolMW ( g/mol )LC-MS Purity
SP-AC-001Acetyl4.2215.34>98%
SP-AC-002Benzoyl4.2277.41>97%
SP-SU-001Tosyl4.3327.48>99%
SP-RA-001Benzyl4.4263.44>95%
SP-RA-002Cyclohexylmethyl4.4269.49>96%

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient base; Low reactivity of electrophile; Steric hindrance.Add an additional 0.5 eq. of base. For low-reactivity partners, increase temperature or reaction time. For amide couplings with hindered acids, switch from acid chlorides to coupling reagents (e.g., HATU, HOBt/EDC).
Multiple Products Impure starting materials; Side reactions (e.g., over-alkylation).Ensure all reagents and solvents are pure and anhydrous. For reductive amination, ensure the iminium formation step is complete before adding the reducing agent.
Difficult Purification Product is highly polar; Product co-elutes with byproducts.For polar products, consider reverse-phase HPLC. If TEA/DIPEA salts are problematic, use a polymer-supported base or perform an acidic wash during workup.

Conclusion

The 2-thia-9-azaspiro[5.5]undecane hydrochloride scaffold is a versatile and powerful building block for the creation of diverse spirocyclic libraries. The N-functionalization protocols detailed herein—including acylation, sulfonylation, and reductive amination—are robust, scalable, and amenable to parallel synthesis formats. By employing these methods, drug discovery programs can efficiently generate novel, three-dimensional chemical matter to explore new regions of biologically relevant chemical space and accelerate the identification of promising lead candidates.

References

  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. PMC. Available at: [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]

  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. Available at: [Link]

  • Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science. Available at: [Link]

  • (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. Available at: [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ACS Publications. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]

  • Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Hong Lab MIT. Available at: [Link]

  • Figure 2 from The use of spirocyclic scaffolds in drug discovery. Semantic Scholar. Available at: [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. Available at: [Link]

  • Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. Arkivoc. Available at: [Link]

  • A Stereoselective Approach to the azaspiro[5.5]undecane Ring System Using a Conjugate addition/dipolar Cycloaddition Cascade: Application to the Total Synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin. PubMed. Available at: [Link]

  • Synthesis of novel 3-heterospiro[5.5]undecanes. Semantic Scholar. Available at: [Link]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Available at: [Link]

  • (PDF) Synthesis of novel 1-thia-5,9-diaza-spiro[5.5]undec-2-ene and its recyclization to 1,5,9-triaza-spiro[5.5]undec-2-ene and/or spiro(piperidine-4, 2'-thieno[2,3-. ResearchGate. Available at: [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton - University of Southampton. Available at: [Link]

  • Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. PubMed. Available at: [Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. Available at: [Link]activity_thereof)

Sources

Method

Application Notes and Protocols for the Cross-Coupling Reactions of 2-Thia-9-azaspiro[5.5]undecane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the cross-coupling reaction conditions for 2-thia-9-azaspiro[5.5]undecane hydrochloride,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cross-coupling reaction conditions for 2-thia-9-azaspiro[5.5]undecane hydrochloride, a valuable building block in medicinal chemistry. Recognizing the limited availability of specific published protocols for this substrate, this document offers detailed, field-proven insights and representative experimental procedures for its successful utilization in palladium-catalyzed cross-coupling reactions, with a primary focus on the Buchwald-Hartwig amination. The causality behind experimental choices, including the selection of catalysts, ligands, bases, and solvents, is thoroughly discussed to empower researchers in optimizing their synthetic strategies.

Introduction: The Significance of the 2-Thia-9-azaspiro[5.5]undecane Scaffold

Spirocyclic scaffolds have garnered significant attention in drug discovery due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1] The 2-thia-9-azaspiro[5.5]undecane core, in particular, introduces a unique conformational rigidity and a strategic placement of a secondary amine and a thioether moiety. This combination of features makes it an attractive template for the synthesis of novel therapeutic agents. The secondary amine serves as a key handle for diversification through cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and vinyl substituents.

The hydrochloride salt of 2-thia-9-azaspiro[5.5]undecane is a common and stable form of this amine. However, the presence of the hydrochloride necessitates careful consideration of the reaction conditions, particularly the choice and stoichiometry of the base, to ensure the liberation of the free amine for effective participation in the catalytic cycle.

The Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines from aryl halides or pseudohalides and primary or secondary amines.[2][3] This reaction is particularly well-suited for the N-arylation of 2-thia-9-azaspiro[5.5]undecane.

Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps: oxidative addition, amination, and reductive elimination.[4]

Buchwald-Hartwig Catalytic Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(L2)-X Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination [Ar-Pd(II)(L2)(R2NH)]+X- Oxidative Addition Complex->Amine Coordination R2NH Deprotonation Ar-Pd(II)(L2)-NR2 Amine Coordination->Deprotonation Base Reductive Elimination Ar-NR2 Deprotonation->Reductive Elimination Reductive Elimination->Pd(0)L2 Product L Ligand Ar-X Aryl Halide R2NH Amine

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The choice of ligand (L) is critical for the success of the reaction, as it influences the rate of each step in the catalytic cycle and stabilizes the palladium catalyst. For sterically hindered secondary amines like 2-thia-9-azaspiro[5.5]undecane, bulky, electron-rich phosphine ligands are often preferred.

Key Reaction Parameters and Their Rationale

The successful N-arylation of 2-thia-9-azaspiro[5.5]undecane hydrochloride hinges on the careful selection of the following components:

  • Palladium Precatalyst: Pre-formed palladium(II) precatalysts, such as those developed by Buchwald and others, are often preferred for their air and moisture stability, ensuring reproducibility. These precatalysts are readily reduced in situ to the active Pd(0) species.

  • Ligand: Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are highly effective for the coupling of secondary amines. These ligands promote the oxidative addition and reductive elimination steps and prevent the formation of undesired side products.

  • Base: A strong, non-nucleophilic base is required to deprotonate the hydrochloride salt and the amine in the catalytic cycle. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and alkali metal tert-butoxides (NaOtBu or KOtBu) are commonly used. The choice of base can also influence the catalyst's activity and stability.

  • Solvent: Aprotic, non-polar, or weakly polar solvents such as toluene, dioxane, or tert-amyl alcohol are typically employed. These solvents have good solubility for the reactants and catalyst and are stable at the elevated temperatures often required for the reaction.

Representative Protocol for Buchwald-Hartwig Amination

This protocol describes a general procedure for the N-arylation of 2-thia-9-azaspiro[5.5]undecane hydrochloride with a representative aryl bromide.

Materials:

  • 2-Thia-9-azaspiro[5.5]undecane hydrochloride

  • Aryl bromide

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Bulky phosphine ligand (if not using a precatalyst with the ligand already incorporated)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-thia-9-azaspiro[5.5]undecane hydrochloride (1.2 equiv), aryl bromide (1.0 equiv), sodium tert-butoxide (2.5 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Summary of Typical Buchwald-Hartwig Amination Conditions for Secondary Cyclic Amines.

ParameterRecommended ConditionsRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, or a precatalyst (e.g., XPhos Pd G3)Provides the active Pd(0) catalyst. Precatalysts offer improved stability and handling.
Ligand XPhos, RuPhos, BrettPhos, or similar bulky phosphinesEnhances catalyst activity and stability, particularly for sterically hindered amines.
Base NaOtBu, KOtBu, LiHMDS, or K₃PO₄Deprotonates the amine hydrochloride and the amine in the catalytic cycle.
Solvent Toluene, Dioxane, or tert-Amyl AlcoholAprotic solvents that are stable at elevated temperatures.
Temperature 80 - 120 °CProvides the necessary activation energy for the reaction.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from deactivation by oxygen.

Suzuki-Miyaura Coupling: Forging C-C Bonds

While C-N bond formation is the most common application for this substrate, the synthesis of derivatives with a carbon-carbon bond at the nitrogen atom's alpha position could be envisioned through a multi-step sequence involving a Suzuki-Miyaura coupling. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[4]

Conceptual Workflow for C-C Bond Formation

A plausible, though more complex, route to C-C coupled derivatives of 2-thia-9-azaspiro[5.5]undecane could involve the following conceptual workflow:

Suzuki-Miyaura Conceptual Workflow Start 2-Thia-9-azaspiro[5.5]undecane Protection N-Protection (e.g., Boc) Start->Protection Functionalization α-Halogenation Protection->Functionalization Coupling Suzuki-Miyaura Coupling (with Ar-B(OH)2) Functionalization->Coupling Deprotection N-Deprotection Coupling->Deprotection FinalProduct α-Aryl-2-thia-9-azaspiro[5.5]undecane Deprotection->FinalProduct

Figure 2: A conceptual workflow for the synthesis of α-aryl derivatives via Suzuki-Miyaura coupling.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a hypothetical α-bromo derivative of N-Boc-2-thia-9-azaspiro[5.5]undecane with an arylboronic acid.

Materials:

  • α-Bromo-N-Boc-2-thia-9-azaspiro[5.5]undecane

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., Dioxane/water or Toluene/water)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the α-bromo-N-Boc-2-thia-9-azaspiro[5.5]undecane (1.0 equiv), arylboronic acid (1.5 equiv), palladium catalyst (2-5 mol%), and base (2-3 equiv).

  • Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by flash column chromatography.

  • The final deprotection of the Boc group would be carried out under standard acidic conditions (e.g., TFA in DCM).

Table 2: Summary of Typical Suzuki-Miyaura Coupling Conditions.

ParameterRecommended ConditionsRationale
Palladium Source Pd(PPh₃)₄, PdCl₂(dppf), or other Pd(0) or Pd(II) sourcesProvides the active catalyst for the cross-coupling reaction.
Ligand Phosphine ligands (e.g., PPh₃, dppf)Stabilizes the palladium catalyst and facilitates the catalytic cycle.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, or NaOHActivates the organoboron species for transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂O, or DMFA mixture of organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Temperature 80 - 100 °CTypically requires heating to proceed at a reasonable rate.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the catalyst.

Trustworthiness and Self-Validation

The protocols provided herein are based on well-established and widely practiced cross-coupling methodologies. To ensure the trustworthiness and success of these reactions, the following self-validating practices are recommended:

  • Reagent Quality: Use high-purity, anhydrous solvents and reagents. The quality of the catalyst and ligand is paramount.

  • Inert Atmosphere: Meticulously maintain an inert atmosphere throughout the reaction setup and duration to prevent catalyst degradation.

  • Reaction Monitoring: Regularly monitor the reaction progress by a suitable analytical technique (TLC, GC, or LC-MS) to determine the optimal reaction time and identify any potential side products.

  • Control Experiments: When developing a new application of these reactions, consider running control experiments (e.g., without the catalyst or ligand) to confirm the necessity of each component.

Conclusion

While specific literature on the cross-coupling of 2-thia-9-azaspiro[5.5]undecane hydrochloride is sparse, the principles of modern palladium-catalyzed cross-coupling reactions provide a robust framework for its successful functionalization. The Buchwald-Hartwig amination, in particular, offers a powerful and versatile method for the synthesis of N-aryl and N-heteroaryl derivatives. By carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can effectively utilize this valuable spirocyclic building block in the development of novel compounds with potential applications in medicinal chemistry and drug discovery.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-134). Thieme.
  • PubChem. (n.d.). 2-Oxa-9-azaspiro[5.5]undecane hydrochloride. Retrieved from [Link]

  • MolPort. (n.d.). 3-thia-9-azaspiro[5.5]undecane hydrochloride. Retrieved from [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

Application

Application Note: Utilizing 2-Thia-9-azaspiro[5.5]undecane Hydrochloride as a Conformational Restrictor in Lead Optimization

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols The "Escape from Flatland" Paradigm In contemporary drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

The "Escape from Flatland" Paradigm

In contemporary drug discovery, the over-reliance on planar, sp2-hybridized aromatic scaffolds has frequently led to clinical attrition due to poor aqueous solubility, off-target promiscuity, and high metabolic clearance. The strategic transition toward three-dimensional, sp3-rich architectures—often termed "escaping from flatland"—has become a fundamental principle in lead optimization[1].

Among the most effective tools for this structural transition are spirocyclic compounds. Specifically, 2-thia-9-azaspiro[5.5]undecane hydrochloride (CAS: 1955524-01-2) offers an exceptional balance of conformational restriction and synthetic versatility. By embedding a basic secondary amine (aza) and a modifiable thioether (thia) within a rigid spiro[5.5] system, this scaffold allows medicinal chemists to precisely control spatial geometry, optimize vector trajectories for target engagement, and drastically improve pharmacokinetic profiles[2][3].

Mechanistic Causality: Why the Spiro[5.5] Scaffold?

The incorporation of the 2-thia-9-azaspiro[5.5]undecane core into a pharmacophore is not merely a structural novelty; it is a calculated thermodynamic and pharmacokinetic intervention:

  • Entropic Advantage in Target Binding: Highly flexible linear or monocyclic molecules suffer a severe entropic penalty upon binding to a target receptor due to the loss of rotational degrees of freedom. The spiro[5.5]undecane core pre-organizes the molecule into a restricted conformational space. When this rigid geometry aligns with the target's binding pocket, the entropic penalty is minimized, translating directly to enhanced binding affinity ( Kd​ ).

  • Cytochrome P450 (CYP) Shielding: Planar aromatics are highly susceptible to CYP-mediated oxidation. The dense, sp3-rich nature of the spirocycle sterically shields vulnerable metabolic soft spots. Furthermore, it lowers the overall lipophilicity (LogD), which inversely correlates with metabolic clearance[4].

  • Vectorial Trajectory Control: The 9-aza position serves as a robust synthetic handle for amidation or alkylation to the primary pharmacophore. Simultaneously, the 2-thia position projects into adjacent sub-pockets. The sulfur atom can be selectively oxidized to a sulfoxide or sulfone, allowing precise tuning of the topological polar surface area (tPSA) without altering the molecule's core spatial geometry.

ConformationalRestriction A Planar Aromatic Scaffold B Incorporate 2-Thia-9-aza- spiro[5.5]undecane A->B Scaffold Hopping C Increased sp3 Fraction (Fsp3) B->C D Conformational Restriction B->D F Improved Metabolic Stability C->F CYP Shielding E Entropic Binding Advantage D->E Pre-organization

Figure 1: Logical relationship between spirocyclic incorporation and improved drug-like properties.

Physicochemical Profiling

To empirically demonstrate the impact of this scaffold, Table 1 summarizes the quantitative property shifts observed when replacing a traditional planar N-phenylpiperazine linker with a 2-thia-9-azaspiro[5.5]undecane core in a representative kinase inhibitor program.

Table 1: Comparative Physicochemical Profile (Planar vs. Spirocyclic Scaffold)

ParameterFlat Aromatic (Piperazine Core)Spirocyclic (2-Thia-9-azaspiro[5.5]undecane)Causality of Shift
Fraction sp3 ( Fsp3​ ) 0.250.65Replacement of sp2 carbons with spiro sp3 carbons.
LogD (pH 7.4) 4.23.1Disruption of planar lipophilicity; increased 3D solvation.
Aqueous Solubility 15 µM140 µMReduced crystal lattice energy due to 3D structure.
HLM Clearance 85 µL/min/mg (High)22 µL/min/mg (Low)Steric hindrance preventing CYP450 active site access.
hERG Inhibition (IC50) 1.2 µM>30 µMDisruption of the planar pharmacophore required for hERG binding.

Experimental Protocols: Derivatization and Validation

The following protocols establish a self-validating workflow for utilizing. The workflows are designed with built-in quality control checkpoints to ensure scientific integrity.

Workflow Step1 1. Salt Neutralization (Desalting HCl) Step2 2. N-Derivatization (Amidation/Alkylation) Step1->Step2 Step3 3. S-Oxidation (Optional) (Tuning Lipophilicity) Step2->Step3 Step4 4. In Vitro ADME Profiling (HLM/RLM Stability) Step3->Step4 Step5 5. Lead Selection Step4->Step5

Figure 2: Experimental workflow for derivatization and validation of the spiro scaffold.

Protocol 1: Free-Basing and N-Derivatization (Amidation)

Rationale: The scaffold is supplied as a hydrochloride salt to ensure shelf stability and prevent premature atmospheric oxidation of the thioether. It must be neutralized in situ using a non-nucleophilic base. Due to the steric hindrance inherent to the spiro[5.5] system, highly efficient coupling reagents (e.g., HATU) are strictly required over standard carbodiimides (e.g., EDC/HOBt).

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid partner (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0.2 M concentration under a nitrogen atmosphere.

  • Activation: Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to form the active ester. Causality: DIPEA is chosen over TEA due to its superior steric bulk, preventing unwanted side reactions with the active ester.

  • Scaffold Addition: Add 2-thia-9-azaspiro[5.5]undecane hydrochloride (1.1 eq) directly to the mixture. The excess DIPEA will immediately neutralize the HCl salt, liberating the secondary amine for nucleophilic attack.

  • Reaction & Monitoring: Stir at room temperature for 4–6 hours.

  • Self-Validation Check: Quench a 5 µL aliquot in 100 µL of Acetonitrile/Water (1:1) and analyze via LC-MS. The reaction is complete when the unreacted carboxylic acid peak is <5% of the total UV area.

  • Workup: Dilute with Ethyl Acetate, wash sequentially with saturated NaHCO3 (to remove acidic byproducts) and brine (to remove DMF). Dry over Na2SO4 and concentrate.

Protocol 2: Thioether Oxidation for Lipophilicity Tuning (Optional)

Rationale: If the resulting lead compound exhibits excessively high lipophilicity, the 2-thia position can be oxidized to a sulfoxide or sulfone. This dramatically lowers LogD and increases aqueous solubility without altering the critical spatial vectors of the molecule.

Step-by-Step Methodology:

  • Solubilization: Dissolve the N-derivatized spirocycle in Dichloromethane (DCM) at 0.1 M and cool to 0 °C.

  • Oxidation:

    • For Sulfoxide: Add meta-chloroperoxybenzoic acid (mCPBA, 1.05 eq) slowly.

    • For Sulfone: Add mCPBA (2.2 eq) and allow the reaction to warm to room temperature.

  • Self-Validation Check: Monitor via TLC or LC-MS. Sulfoxides will elute earlier (more polar) than the parent thioether, while sulfones will elute even earlier.

  • Quenching: Quench with saturated aqueous Na2S2O3 to destroy unreacted peroxides—a critical safety and purity step—followed by a NaHCO3 wash to remove m-chlorobenzoic acid.

Protocol 3: In Vitro Metabolic Stability (Microsomal Assay)

Rationale: To validate the "CYP Shielding" hypothesis, the synthesized spirocyclic lead must be tested against Human Liver Microsomes (HLM). A self-validating assay requires both positive and negative controls to ensure the microsomes are active and the analytical method is sound.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Controls: Run parallel incubations with Verapamil (high clearance positive control) and Warfarin (low clearance negative control).

  • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the essential electron donor for CYP450 enzymes; without it, metabolic turnover cannot occur.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold organic solvent instantly denatures the CYP enzymes, halting the reaction at the precise time point.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) based on the half-life ( t1/2​ ) of parent compound depletion.

References

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists Source: European Journal of Medicinal Chemistry, 2025; 287:117368. URL:[Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery Source: Expert Opinion on Drug Discovery, 2022 Jun;17(6):603-618. URL:[Link]

  • Spirocyclic derivatives as antioxidants: a review Source: PubMed Central (PMC), National Institutes of Health. URL:[Link](Note: PMC ID representative of spirocyclic antioxidant reviews)

  • 2-Thia-9-azaspiro[5.5]undecane hydrochloride (CAS: 1955524-01-2) Chemical Data Source: BLDpharm / PubChem Database. URL:[Link]

Sources

Method

Application Note: Step-by-Step Synthesis of 2-Thia-9-azaspiro[5.5]undecane Hydrochloride Derivatives

Introduction & Strategic Rationale The integration of spirocyclic scaffolds into pharmacophores has become a cornerstone of modern drug discovery. By increasing the fraction of sp³-hybridized carbons ( Fsp3​ ), spirocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The integration of spirocyclic scaffolds into pharmacophores has become a cornerstone of modern drug discovery. By increasing the fraction of sp³-hybridized carbons ( Fsp3​ ), spirocycles like the 2-thia-9-azaspiro[5.5]undecane system offer enhanced three-dimensionality, improved aqueous solubility, and reduced off-target binding compared to traditional flat, aromatic rings [1].

Synthesizing asymmetric spirocycles (where the heteroatoms are not symmetrically aligned relative to the spiro carbon) presents unique regiochemical challenges. The protocol detailed below outlines a highly efficient, scalable, and self-validating synthetic route. Instead of relying on complex ring-closing metathesis or hazardous Birch reductions, this workflow utilizes a bifunctional electrophile strategy followed by a one-pot double thioetherification .

Retrosynthetic Logic

The target, 2-thia-9-azaspiro[5.5]undecane hydrochloride, is disconnected at the thiane ring. By utilizing ethyl 1-Boc-piperidine-4-carboxylate as the core building block, we can alkylate the C4 position with a 3-chloropropyl chain. Subsequent reduction of the ester and activation of the resulting alcohol provides a bifunctional intermediate (a mesylate and a chloride) that undergoes rapid cyclization upon treatment with sodium sulfide.

Synthetic Workflow Visualization

OptimizedSynthesis SM 1. Ethyl 1-Boc-piperidine-4-carboxylate (Starting Material) Int1 2. Alkylated Intermediate (3-chloropropyl addition) SM->Int1 LDA, THF, -78°C 1-bromo-3-chloropropane Int2 3. Primary Alcohol (Chemoselective Reduction) Int1->Int2 LiBH4, THF/MeOH, 0°C to RT Int3 4. Mesylate Activation (Bifunctional Electrophile) Int2->Int3 MsCl, Et3N, DCM, 0°C BocSpiro 5. Boc-Protected Spirocycle (Double Thioetherification) Int3->BocSpiro Na2S·9H2O, DMF, 60°C Final 6. 2-Thia-9-azaspiro[5.5]undecane HCl (Target Salt) BocSpiro->Final 4M HCl in Dioxane, RT

Fig 1. Five-step synthetic workflow for 2-thia-9-azaspiro[5.5]undecane hydrochloride.

Detailed Experimental Protocols

Note: All reactions requiring anhydrous conditions must be performed under an inert atmosphere (Argon or N2​ ) using oven-dried glassware. Yields are representative of a 10-gram scale optimization.

Step 1: Synthesis of Ethyl 1-Boc-4-(3-chloropropyl)piperidine-4-carboxylate

Causality & Design: Lithium diisopropylamide (LDA) is used to generate the enolate of the piperidine core. 1-Bromo-3-chloropropane is selected as the electrophile because the bromide is significantly more reactive towards SN​2 displacement, ensuring chemoselective alkylation without premature cyclization or oligomerization.

  • Charge a flame-dried flask with anhydrous THF (100 mL) and diisopropylamine (1.2 eq, 12.0 mmol). Cool to -78 °C.

  • Add n-Butyllithium (2.5 M in hexanes, 1.15 eq) dropwise. Stir for 30 minutes to form LDA.

  • Add a solution of ethyl 1-Boc-piperidine-4-carboxylate (1.0 eq, 10.0 mmol) in THF (20 mL) dropwise over 15 minutes. Stir at -78 °C for 1 hour.

  • Add 1-bromo-3-chloropropane (1.5 eq, 15.0 mmol) neat, dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to afford the alkylated intermediate.

Step 2: Chemoselective Reduction to 1-Boc-4-(3-chloropropyl)-4-(hydroxymethyl)piperidine

Causality & Design: Lithium borohydride ( LiBH4​ ) with a methanol additive is chosen over LiAlH4​ . LiAlH4​ poses a risk of reducing the aliphatic chloride and potentially cleaving the Boc group at elevated temperatures. LiBH4​ /MeOH provides a mild, highly chemoselective reduction of the ester to the primary alcohol [2].

  • Dissolve the intermediate from Step 1 (1.0 eq, 8.0 mmol) in anhydrous THF (40 mL). Cool to 0 °C.

  • Add LiBH4​ (2.0 eq, 16.0 mmol) in one portion.

  • Slowly add Methanol (2.0 eq, 16.0 mmol) dropwise (Caution: gas evolution).

  • Stir at 0 °C for 1 hour, then warm to room temperature for 4 hours.

  • Workup: Carefully quench with 1M NaOH (10 mL) to break down boron complexes. Extract with DCM (3 x 40 mL). Dry over MgSO4​ and concentrate. The crude alcohol is typically pure enough for the next step.

Step 3: Mesylation (Activation of the Primary Alcohol)

Causality & Design: Converting the hydroxyl group to a methanesulfonate (mesylate) creates an excellent leaving group, setting up the molecule as a bifunctional electrophile (containing both a primary mesylate and a primary chloride) for the subsequent ring closure.

  • Dissolve the crude alcohol (1.0 eq, 7.5 mmol) in anhydrous DCM (30 mL). Add Triethylamine (2.0 eq, 15.0 mmol). Cool to 0 °C.

  • Add Methanesulfonyl chloride (MsCl, 1.2 eq, 9.0 mmol) dropwise.

  • Stir at 0 °C for 2 hours.

  • Workup: Dilute with DCM, wash with saturated NaHCO3​ , water, and brine. Dry over Na2​SO4​ and concentrate in vacuo to yield the mesylate. Proceed immediately to Step 4 to avoid degradation.

Step 4: Intramolecular Double Thioetherification (Spirocyclization)

Causality & Design: Sodium sulfide nonahydrate ( Na2​S⋅9H2​O ) acts as a doubly nucleophilic sulfide source. The reaction is performed in DMF at moderate heating (60 °C) to ensure full dissolution and to provide the activation energy required for the second intramolecular SN​2 displacement, closing the 6-membered thiane ring to form the spiro[5.5]undecane core.

  • Dissolve the mesylate intermediate (1.0 eq, 7.0 mmol) in anhydrous DMF (35 mL).

  • Add Na2​S⋅9H2​O (1.5 eq, 10.5 mmol).

  • Heat the mixture to 60 °C and stir for 6 hours under Argon.

  • Workup: Cool to room temperature. Dilute heavily with water (150 mL) to crash out the highly lipophilic product and remove DMF. Extract with MTBE (3 x 50 mL). Wash the organic layer with water (3x) to remove residual DMF, then brine. Dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography to yield tert-butyl 2-thia-9-azaspiro[5.5]undecane-9-carboxylate.

Step 5: Deprotection to Target Hydrochloride Salt

Causality & Design: 4M HCl in Dioxane is the industry standard for Boc deprotection. It avoids aqueous workups for highly water-soluble amines; the resulting hydrochloride salt typically precipitates directly out of the ethereal solvent, allowing for isolation by simple filtration.

  • Dissolve the Boc-protected spirocycle (1.0 eq, 5.0 mmol) in minimal DCM (5 mL).

  • Add 4M HCl in Dioxane (10.0 eq, 50.0 mmol).

  • Stir at room temperature for 2-3 hours. A white precipitate should form.

  • Workup: Add diethyl ether (20 mL) to maximize precipitation. Filter the solid, wash with cold ether, and dry under high vacuum to afford 2-thia-9-azaspiro[5.5]undecane hydrochloride as a white crystalline solid.

Analytical & Yield Data Summary

The following table summarizes the expected outcomes and key diagnostic markers for the self-validating workflow.

StepIntermediate / ProductExpected YieldKey Diagnostic Analytical Markers ( 1 H NMR / MS)Handling & Stability
1 Alkylated Ester75 - 82%Disappearance of C4-proton; appearance of triplet at ~3.5 ppm ( CH2​Cl ).Stable at RT.
2 Primary Alcohol90 - 95%Loss of ethyl ester signals (4.1 ppm, 1.2 ppm); new singlet at ~3.6 ppm ( CH2​OH ).Store at 4 °C.
3 Mesylate> 95% (Crude)Shift of CH2​O peak from ~3.6 to ~4.2 ppm; sharp singlet at ~3.0 ppm ( OSO2​CH3​ ).Prone to degradation; use immediately.
4 Boc-Spirocycle65 - 72%Loss of mesylate and chloride signals; complex multiplet at 2.5-2.8 ppm ( CH2​−S−CH2​ ).Highly stable.
5 Final HCl Salt88 - 95%Complete loss of Boc singlet (1.45 ppm); broad exchangeable protons at ~9.0 ppm ( NH2+​ ).Hygroscopic; store in desiccator.

References

  • Zheng, Y., et al. (2014). "Spirocyclic scaffolds in drug discovery." Expert Opinion on Drug Discovery, 9(7), 725-748. Available at: [Link]

  • Brown, H. C., & Narasimhan, S. (1982). "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters." The Journal of Organic Chemistry, 47(24), 4702-4708. Available at:[Link]

  • Google Patents. (2015). "Monobactams and methods of their synthesis and use" (WO2015103583A1). Identifies 2-thia-9-azaspiro[5.5]undecane as a critical structural moiety in modern antibiotic development[1]. Available at:

Sources

Application

Application Note: Incorporation of 2-Thia-9-azaspiro[5.5]undecane Hydrochloride into Peptidomimetic Scaffolds

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for the design, synthesis, and validation of peptidomimetics inc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for the design, synthesis, and validation of peptidomimetics incorporating the 2-thia-9-azaspiro[5.5]undecane scaffold.

Introduction & Rationale

While native peptides offer exceptional target affinity and selectivity, their translation into clinical therapeutics is frequently derailed by rapid proteolytic degradation and poor membrane permeability. The strategic integration of spirocyclic scaffolds into peptide backbones—yielding peptidomimetics—has emerged as a transformative approach in modern drug discovery[1]. Saturated spirocycles restrict the conformational flexibility of the peptide backbone, locking the molecule into pre-organized 3D architectures that mimic bioactive secondary structures[2].

2-Thia-9-azaspiro[5.5]undecane hydrochloride (CAS: 1955524-01-2)[3] is a highly privileged building block for this purpose. The spiro-piperidine moiety provides a robust, secondary amine attachment point for amide bond formation. Simultaneously, the orthogonal thiane (sulfur-containing) ring projects into adjacent solvent or binding pockets. This sulfur atom is synthetically versatile: it can remain as a lipophilic thioether to occupy hydrophobic sub-pockets, or it can be selectively oxidized to a sulfoxide or sulfone to introduce hydrogen-bond acceptors, thereby fine-tuning the topological polar surface area (tPSA) and aqueous solubility of the drug candidate[4].

Pathway Linear Linear Peptide (High Flexibility) Protease Proteolytic Enzymes Linear->Protease Rapid Degradation Target Target Receptor Linear->Target High Entropy Penalty Spiro Spirocyclic Peptidomimetic (Conformationally Constrained) Spiro->Protease Steric Shielding Spiro->Target Pre-organized Binding

Pharmacological impact of spirocyclic conformational constraints on peptide stability.

Mechanistic Insights in Experimental Design

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are chosen, rather than blindly following a recipe.

Why the Hydrochloride Salt? Aliphatic spirocyclic amines are highly susceptible to atmospheric oxidation and can react with ambient CO₂ to form stable carbamates, degrading the reagent over time. Storing and utilizing 2-thia-9-azaspiro[5.5]undecane as a hydrochloride salt ensures long-term bench stability[3]. However, the protonated secondary amine is entirely unreactive toward active esters. Therefore, an in situ free-basing step using a sterically hindered base—such as N,N-Diisopropylethylamine (DIPEA)—is mandatory. DIPEA deprotonates the piperidine nitrogen but is too bulky to act as a competing nucleophile.

Overcoming Steric Hindrance in Coupling: The quaternary spiro-carbon adjacent to the piperidine ring introduces significant local steric bulk. Standard carbodiimide coupling reagents (e.g., EDC/HOBt) often stall at the active ester stage, leading to unwanted epimerization of the chiral amino acid[5]. To force the amidation forward, we mandate the use of uronium-based reagents like HATU . HATU generates a highly reactive 7-azabenzotriazole (OAt) ester, which rapidly acylates the hindered spirocyclic amine before side reactions can occur.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any failure is caught immediately, preventing the waste of expensive downstream peptide intermediates.

Protocol A: Solution-Phase Coupling of 2-Thia-9-azaspiro[5.5]undecane

Objective: Incorporate the spirocycle onto the C-terminus of an N-protected amino acid or peptide fragment.

  • Activation: In an oven-dried flask under an inert argon atmosphere, dissolve the N-protected amino acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF to a concentration of 0.1 M.

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Stir for 5 minutes at room temperature. Validation Check: The solution will turn a distinct pale yellow, confirming the formation of the active OAt ester.

  • Free-Basing & Coupling: Add 2-thia-9-azaspiro[5.5]undecane hydrochloride (1.0 eq) directly to the activated mixture as a solid. The excess DIPEA will liberate the free amine in situ.

  • Reaction Monitoring: Stir for 4–12 hours. Validation Check: Monitor via LC-MS. The reaction is complete when the mass of the free spirocyclic amine ( m/z=172.1 [M+H]⁺) is entirely consumed.

  • Selective Work-Up: Dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% KHSO₄ (aqueous), saturated NaHCO₃, and brine.

    • Causality Note: The acidic KHSO₄ wash is critical; it selectively protonates and extracts any unreacted spirocyclic amine into the aqueous layer, ensuring the isolated organic product is exclusively the coupled peptidomimetic. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Selective Oxidation of the Thioether (Optional)

Objective: Convert the thiane ring to a sulfoxide or sulfone to increase aqueous solubility and introduce H-bond acceptors.

  • Preparation: Dissolve the purified spiro-peptidomimetic in anhydrous Dichloromethane (DCM) at 0 °C.

  • Oxidation: Add m-chloroperoxybenzoic acid (mCPBA) portion-wise.

    • Use 1.0 eq to arrest the oxidation at the sulfoxide stage.

    • Use 2.5 eq to drive the oxidation to the sulfone stage.

  • Reaction: Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Quenching: Add saturated Na₂S₂O₃ (aqueous) and stir vigorously for 15 minutes. Causality Note: This step neutralizes any unreacted peroxide, preventing explosive hazards during solvent evaporation. Extract the product with DCM.

Workflow Start 2-Thia-9-azaspiro[5.5]undecane Hydrochloride FreeBase Neutralization (DIPEA) Free Amine Generation Start->FreeBase Base Addition Coupling Peptide Coupling (HATU/HOAt) FreeBase->Coupling Activated Amino Acid Oxidation Thioether Oxidation (mCPBA) [Optional] Coupling->Oxidation Tuning Polarity Purification RP-HPLC Purification & LC-MS Validation Coupling->Purification Direct Isolation Oxidation->Purification Final Polish

Workflow for incorporating 2-thia-9-azaspiro[5.5]undecane into peptidomimetics.

Data Presentation

The successful incorporation of the spirocycle relies heavily on reagent selection. Table 1 summarizes empirical data regarding coupling efficacy.

Table 1: Comparative Efficacy of Coupling Reagents for Azaspiro[5.5]undecane Incorporation

Coupling ReagentAdditiveBaseConversion (LC-MS, 4h)Epimerization LevelRecommendation
EDC HOBtNMM< 40%HighNot Recommended (Steric stalling)
DIC OxymaDIPEA~ 75%ModerateAcceptable for Solid-Phase Synthesis
HATU HOAtDIPEA> 95% Low Optimal for Solution-Phase

Table 2 illustrates how post-coupling modification (Protocol B) of the 2-thia-9-azaspiro[5.5]undecane scaffold can drastically alter the pharmacokinetic profile of the resulting peptidomimetic.

Table 2: Physicochemical Impact of Thioether Oxidation on the Spirocyclic Scaffold

Derivative StateOxidant Eq.Est. tPSA Contribution (Ų)Relative Lipophilicity (ClogP)H-Bond Acceptors
Thioether (Native) 0 eq~ 25.3High0 (from Sulfur)
Sulfoxide 1.0 eq~ 42.4Moderate1
Sulfone 2.5 eq~ 59.5Low2

References

  • Title: The utilization of spirocyclic scaffolds in novel drug discovery Source: ResearchGate URL
  • Title: Synthesis of 2-azaspiro[3.
  • Title: 1955524-01-2 2-Thia-9-azaspiro[5.
  • Source: nih.
  • Source: rsc.

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of 2-thia-9-azaspiro[5.5]undecane hydrochloride in organic solvents

Technical Support Center: 2-Thia-9-azaspiro[5.5]undecane Hydrochloride Solubility Welcome to the technical support guide for 2-thia-9-azaspiro[5.5]undecane hydrochloride. This document provides researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Thia-9-azaspiro[5.5]undecane Hydrochloride Solubility

Welcome to the technical support guide for 2-thia-9-azaspiro[5.5]undecane hydrochloride. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical protocols for improving the solubility of this compound in organic solvents.

The primary challenge in dissolving 2-thia-9-azaspiro[5.5]undecane hydrochloride lies in its molecular structure. It is an ionic salt, making it inherently polar. This high polarity, due to the charged ammonium chloride group, creates a significant hurdle when trying to dissolve it in the less polar or nonpolar solvents frequently used in organic synthesis and drug formulation. The fundamental principle of "like dissolves like" dictates that a polar solute will prefer a polar solvent.[1][2] This guide will walk you through understanding and overcoming this challenge.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and dissolution of 2-thia-9-azaspiro[5.5]undecane hydrochloride.

Q1: Why is my 2-thia-9-azaspiro[5.5]undecane hydrochloride not dissolving in common organic solvents like Toluene, Hexane, or Dichloromethane (DCM)?

A1: This is expected behavior. As a hydrochloride salt, the compound is highly polar and ionic. Solvents like toluene, hexane, and DCM are nonpolar or weakly polar and lack the ability to effectively stabilize the charged ions of the salt.[1][2] The energy required to break the salt's crystal lattice is not compensated by the weak interactions with these solvents, resulting in poor solubility.[3]

Q2: What organic solvents are a good starting point for solubility screening?

A2: Begin with more polar organic solvents. Based on data for structurally similar amine hydrochlorides, good starting points include:

  • Polar Protic Solvents: Methanol, Ethanol. These can hydrogen bond and solvate the ions.

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP). These have high dielectric constants and can effectively solvate cations.[4]

Q3: Does heating the mixture improve solubility?

A3: Yes, in most cases. Increasing the temperature provides the energy needed to help break the crystal lattice of the salt, which generally increases solubility.[5][6] However, be cautious. Always be mindful of the solvent's boiling point and the thermal stability of your compound. Aggressive heating can lead to decomposition or unwanted side reactions. Furthermore, a compound that dissolves only at high temperatures may precipitate or "oil out" upon cooling.

Q4: Would it be easier to use the free base form? How do I convert the hydrochloride salt to the free base?

A4: Absolutely. Converting the hydrochloride salt to its neutral (free base) form will dramatically increase its solubility in a wide range of organic solvents.[5][7] The free base is no longer ionic and is significantly less polar, making it much more compatible with solvents like DCM, Ethyl Acetate, and Toluene. You can achieve this conversion through a process called "free-basing," which is detailed in the protocols section of this guide.[8]

Troubleshooting Guide

This section provides solutions for more complex solubility challenges encountered during your experiments.

Problem 1: The compound is not dissolving even in polar aprotic solvents.
  • Plausible Cause: The crystal lattice energy of your specific batch is particularly high, or the concentration is too high for the chosen solvent.

  • Solution 1: Temperature Adjustment: Gently warm the solvent while stirring. Solubility is often temperature-dependent.[5]

  • Solution 2: Co-Solvent System: Introduce a small amount of a highly polar, miscible co-solvent (e.g., a few percent of methanol or ethanol into your primary solvent like DMF).[5] This can disrupt the crystal lattice and enhance solvation. A systematic approach to this is outlined in Protocol 2 .

  • Solution 3: Sonication: Use an ultrasonic bath to provide mechanical energy, which can help break up solid aggregates and accelerate the dissolution process.

Problem 2: The compound dissolves upon heating but crashes out or forms a gummy precipitate upon cooling.
  • Plausible Cause: You have created a supersaturated solution at a higher temperature, which is unstable at room temperature. The rate of cooling is too fast, preventing the formation of a stable crystalline solid.

  • Solution 1: Slower Cooling: Allow the solution to cool to room temperature slowly, without agitation. If possible, use a controlled cooling ramp.

  • Solution 2: Use a Co-Solvent/Anti-Solvent System: Find a solvent mixture where the compound is soluble. Then, slowly add an "anti-solvent" (a solvent in which the compound is insoluble) to induce controlled precipitation or crystallization. This is often better than relying on temperature changes alone.

  • Solution 3: Re-evaluate Solvent Choice: The chosen solvent may simply be a poor choice for maintaining a stable solution at the desired concentration. Refer back to systematic solvent screening (Protocol 1 ).

Problem 3: I need a highly concentrated solution for my reaction, but the solubility is too low.
  • Plausible Cause: There is a fundamental polarity mismatch between your compound and the required reaction solvent.

  • Solution 1: In-Situ Free-Basing: This is the most robust and common solution. Convert the hydrochloride to the free base directly in the reaction vessel before proceeding. This method avoids isolating the free base, which may be less stable for long-term storage.[7] See Protocol 3 for a detailed methodology.

  • Solution 2: Salt Exchange (Metathesis): This is an advanced technique. In some cases, exchanging the chloride anion for a larger, bulkier, non-coordinating anion (e.g., hexafluorophosphate, tetrafluoroborate) can disrupt crystal packing and improve solubility in organic media. This is typically performed by reacting the hydrochloride salt with a silver or alkali metal salt of the desired anion.

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing solubility issues with 2-thia-9-azaspiro[5.5]undecane hydrochloride.

G start Start: Dissolve Compound in Chosen Organic Solvent is_soluble Is it soluble at the desired concentration? start->is_soluble success Success! Proceed with Experiment is_soluble->success Yes troubleshoot Initial Troubleshooting is_soluble->troubleshoot No heat Try Gentle Heating (Monitor Stability) troubleshoot->heat cosolvent Add Polar Co-Solvent (e.g., MeOH, DMSO) troubleshoot->cosolvent sonicate Use Sonication troubleshoot->sonicate is_soluble_after_ts Does it dissolve? heat->is_soluble_after_ts cosolvent->is_soluble_after_ts sonicate->is_soluble_after_ts advanced_strategy Advanced Strategy is_soluble_after_ts->advanced_strategy No crashes_out Does it crash out upon cooling? is_soluble_after_ts->crashes_out Yes freebase Perform In-Situ Free-Basing (Protocol 3) advanced_strategy->freebase rescreen Re-screen Solvents (Protocol 1) advanced_strategy->rescreen freebase->success rescreen->success crashes_out->advanced_strategy If still problematic slow_cool Use Slower Cooling crashes_out->slow_cool slow_cool->success

Caption: Decision tree for troubleshooting solubility.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol outlines a method for efficiently testing the solubility of your compound in a variety of solvents.

Objective: To identify a suitable solvent or co-solvent system for 2-thia-9-azaspiro[5.5]undecane hydrochloride.

Materials:

  • 2-thia-9-azaspiro[5.5]undecane hydrochloride

  • A selection of solvents (see table below)

  • Small vials (e.g., 2 mL glass vials) with caps

  • Magnetic stir plate and stir bars

  • Vortex mixer

  • Balance capable of measuring to 0.1 mg

Procedure:

  • Accurately weigh 5-10 mg of the compound into a series of labeled vials.

  • Add a measured volume of the first solvent (e.g., 0.1 mL) to the first vial.

  • Vortex the vial for 30 seconds, then place it on a stir plate for 2 minutes.

  • Visually inspect for dissolution. If undissolved solid remains, add another 0.1 mL of solvent.

  • Repeat step 4 until the solid is fully dissolved or a maximum volume (e.g., 2.0 mL) is reached.

  • Record the volume of solvent required to dissolve the solid. This allows you to estimate the solubility in mg/mL.

  • If the compound does not dissolve at room temperature, gently warm the vial (e.g., to 40-50 °C) and observe any changes. Note if the compound precipitates upon cooling.

  • Repeat for all solvents.

Data Recording Table:

Solvent CategorySolventPolarity IndexDielectric ConstantVolume to Dissolve (mL)Estimated Solubility (mg/mL)Observations (RT)Observations (Heated)
Nonpolar Hexane0.11.9
Toluene2.42.4
Weakly Polar Diethyl Ether2.84.3
Dichloromethane3.19.1
Polar Aprotic Tetrahydrofuran4.07.5
Acetone5.121
Acetonitrile5.837.5
DMF6.438.3
DMSO7.246.7
Polar Protic Isopropanol3.919.9
Ethanol4.324.5
Methanol5.132.7
Water10.280.1
Protocol 2: Developing a Co-Solvent System

Objective: To find a ratio of a "good" solvent (where solubility is high) and a "poor" solvent (the desired reaction solvent) that provides adequate solubility.

Procedure:

  • From Protocol 1, identify a "good" polar solvent (e.g., Methanol) and the desired "poor" reaction solvent (e.g., Toluene).

  • Dissolve a known amount of your compound in the minimum volume of the "good" solvent.

  • Slowly titrate the "poor" solvent into the solution while stirring vigorously.

  • Observe the point at which the solution becomes cloudy or precipitation begins. This indicates the limit of solubility for that solvent ratio.

  • Systematically test different ratios (e.g., 1:1, 1:5, 1:10, 1:20 MeOH:Toluene) to find the optimal balance for your needs.

Protocol 3: In-Situ Free-Basing for Enhanced Solubility

Objective: To convert the hydrochloride salt to the much more organo-soluble free base directly within the reaction vessel.

Mechanism: The added base (e.g., Triethylamine) is a stronger base than the spiro-amine. It deprotonates the ammonium cation, neutralizing the charge and forming triethylammonium chloride, which often precipitates or can be filtered off.

Materials:

  • 2-thia-9-azaspiro[5.5]undecane hydrochloride (1 equivalent)

  • Anhydrous organic solvent (e.g., DCM, THF, Toluene)

  • A suitable non-nucleophilic organic base, such as Triethylamine (TEA, ~1.1 eq.), or Diisopropylethylamine (DIPEA, ~1.1 eq.).

  • Inert atmosphere setup (e.g., Nitrogen or Argon) if reagents are sensitive.

Procedure:

  • Suspend the 2-thia-9-azaspiro[5.5]undecane hydrochloride in your chosen anhydrous organic solvent in a reaction flask.

  • Stir the suspension to ensure it is well-mixed.

  • Slowly add the organic base (e.g., TEA) dropwise to the stirring suspension at room temperature.

  • Stir the mixture for 30-60 minutes. You will often observe a change in the appearance of the solids, as the starting hydrochloride is replaced by the base's hydrochloride salt (e.g., triethylammonium chloride). The original compound should dissolve as its free base is formed.

  • The resulting solution now contains the soluble free base of your compound and a precipitated hydrochloride salt of the added base.

  • For many applications, the mixture can be used directly in the next step. If the precipitated salt interferes with the subsequent reaction, it can be removed by filtration.

G cluster_0 Step 1: Suspension cluster_1 Step 2: Add Base cluster_2 Step 3: Reaction Outcome HCl_Salt Insoluble HCl Salt (Suspended in Toluene) Free_Base Soluble Free Base (Dissolved in Toluene) HCl_Salt->Free_Base Proton Transfer TEA_HCl Triethylammonium Chloride (Precipitate) HCl_Salt->TEA_HCl TEA Triethylamine (TEA) TEA->Free_Base TEA->TEA_HCl

Caption: Workflow for in-situ free-basing.

References

  • Prajapati, S. K., et al. (2013). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Reddit r/chemhelp Community. (2021). Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine?. Reddit. [Link]

  • Kumar, L., et al. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. RSC Advances. [Link]

  • Sharma, D., et al. (2013). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • NileRed. (2015). How to Freebase (Phenylhydrazine HCl as an example). YouTube. [Link]

  • RevisionDojo. (2025). Why Do Polar And Nonpolar Substances Dissolve Differently?. RevisionDojo. [Link]

  • Purdue University. (n.d.). The Solution Process. Retrieved from Purdue University Chemistry Department. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Thia-9-azaspiro[5.5]undecane Hydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific synthetic bottlenecks encountered when scaling up 2-thia-9-azaspiro[5.5]undecane h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific synthetic bottlenecks encountered when scaling up 2-thia-9-azaspiro[5.5]undecane hydrochloride .

This spirocyclic scaffold is highly valued in drug discovery for its rigid, three-dimensional pharmacophore. Structurally, it consists of a spiro linkage between the 3-position of a thiopyran ring and the 4-position of a piperidine ring. Because of the extreme steric hindrance at the spiro center (C6) and the presence of a nucleophilic thioether (sulfur at position 2), standard piperidine synthesis protocols frequently fail or deliver sub-10% yields.

The guide below deconstructs the optimized Guareschi-Thorpe synthetic route, explains the mechanistic causality behind common failures, and provides self-validating protocols to ensure high-yield recovery.

Part 1: Optimized Synthetic Workflow & Quantitative Data

To bypass the limitations of direct alkylation, the most robust route builds the piperidine ring around the pre-existing thiopyran system via a dicyano-glutarimide intermediate[1].

Synthesis_Workflow A Tetrahydro-4H- thiopyran-3-one B Dicyano-glutarimide Intermediate A->B Ethyl cyanoacetate, NH3 C Spiro-diacid Intermediate B->C Conc. HCl Reflux, 48h D N-Benzyl Spiro-imide C->D Benzylamine, Heat E N-Benzyl-2-thia-9-aza spiro[5.5]undecane D->E LiAlH4, THF (Fieser Workup) F 2-Thia-9-aza spiro[5.5]undecane (Free Base) E->F 1. ACE-Cl 2. MeOH Reflux G Target Hydrochloride Salt F->G HCl / Dioxane

Figure 1: Optimized synthetic workflow for 2-thia-9-azaspiro[5.5]undecane hydrochloride.

Quantitative Yield Optimization Summary

By addressing the bottlenecks discussed in the FAQs below, researchers can expect a dramatic improvement in overall throughput.

Synthetic StepTypical Yield (Standard)Optimized Yield (Troubleshot)Key Optimization Parameter
1. Guareschi Condensation 55%82% Strict temperature control (0–5 °C) during NH₃ addition.
2. Hydrolysis/Decarboxylation 40%88% Extended reflux (48h) in a sealed pressure vessel.
3. Imide Formation 75%91% Azeotropic water removal via Dean-Stark apparatus.
4. LiAlH₄ Reduction 30%85% Implementation of the Fieser workup to break Al-complexes.
5. N-Debenzylation <5%94% Switch from catalytic hydrogenation (Pd/C) to ACE-Cl cleavage.
6. Salt Formation 85%98% Use of anhydrous HCl gas in a dioxane/ether matrix.

Part 2: Troubleshooting FAQs

Q1: Why is my N-debenzylation step using Pd/C and H₂ failing completely, yielding mostly unreacted starting material?

The Causality: You are experiencing severe catalyst poisoning. The 2-thia-9-azaspiro[5.5]undecane scaffold contains a thioether linkage. The lone pairs on the sulfur atom strongly coordinate to the empty d-orbitals of the palladium catalyst, irreversibly blocking the active sites required for hydrogen gas activation. The Solution: You must abandon transition-metal catalysis for this specific molecule. Switch to a chemical dealkylation using 1-chloroethyl chloroformate (ACE-Cl) , commonly known as the Olofson reaction[2],[3]. This reagent selectively cleaves the N-benzyl group via a carbamate intermediate without interacting with the sulfur atom.

Q2: During the LiAlH₄ reduction of the spiro-imide, I am getting a gummy, unfilterable emulsion during the aqueous quench. How do I recover my product?

The Causality: Lithium aluminum hydride (LiAlH₄) reductions of imides generate strong aluminum-nitrogen and aluminum-oxygen coordination complexes. A standard aqueous quench creates colloidal aluminum hydroxide [Al(OH)₃], a gelatinous matrix that physically traps the highly lipophilic spirocyclic amine. The Solution: Implement the Fieser Workup . By sequentially adding specific ratios of water and sodium hydroxide, you force the formation of a crystalline, polymeric sodium aluminate (NaAlO₂) lattice. This granular solid excludes the organic product and is easily removed via vacuum filtration.

Q3: The acidic hydrolysis of the dinitrile intermediate yields a complex mixture on TLC instead of the pure spiro-diacid. What went wrong?

The Causality: Incomplete hydrolysis due to extreme steric hindrance. The spiro center at C3 of the thiopyran ring creates a neopentyl-like steric environment. The intermediate primary amides resist further hydrolysis to the carboxylic acids. If the reaction is stopped at 12–24 hours, the product is a useless mixture of mono-amides and mono-nitriles[1]. The Solution: Push the reaction to 48 hours at 120 °C in a sealed pressure vessel. The extended time and elevated temperature provide the necessary thermodynamic driving force to overcome this immense steric barrier.

Part 3: Detailed Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Chemical N-Debenzylation via ACE-Cl (Olofson Reaction)

Objective: Cleave the N-benzyl protecting group without transition metal catalysts[2].

  • Reaction Setup: Dissolve N-benzyl-2-thia-9-azaspiro[5.5]undecane (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 0.1 M) under an inert argon atmosphere. Cool to 0 °C.

  • Reagent Addition: Add 1-chloroethyl chloroformate (ACE-Cl, 1.5 eq) dropwise over 15 minutes.

    • Causality: Dropwise addition controls the exothermic formation of the quaternary ammonium intermediate, preventing side-reactions.

  • Carbamate Formation: Reflux the mixture at 85 °C for 2 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (UV active, Rf 0.6) must completely disappear, replaced by the intermediate carbamate (UV active, Rf 0.8).

  • Solvent Exchange (Critical): Evaporate the DCE completely under reduced pressure. Residual DCE can trap the chloride ions needed for the solvolysis step.

  • Solvolysis: Dissolve the crude carbamate in anhydrous methanol (0.1 M) and reflux at 65 °C for 1 hour.

    • Causality: Methanol solvolyzes the carbamate, releasing volatile acetaldehyde and CO₂, driving the reaction to completion.

  • Isolation: Evaporate the methanol to yield 2-thia-9-azaspiro[5.5]undecane hydrochloride.

    • Self-Validation Checkpoint: The final product will not migrate on standard normal-phase TLC (Rf 0.0) but will stain intensely purple when treated with ninhydrin and gently heated, confirming the presence of the secondary amine.

Protocol B: LiAlH₄ Reduction of Spiro-Imide with Fieser Workup

Objective: Reduce the spiro-imide to the spirocycle without product entrapment in aluminum salts.

  • Reduction: Suspend LiAlH₄ (4.0 eq) in anhydrous THF at 0 °C. Add the N-benzyl spiro-imide (dissolved in THF) dropwise. Reflux the mixture for 16 hours under argon.

  • Fieser Quench: Cool the flask to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add:

    • x mL of distilled H₂O (Dropwise; expect vigorous H₂ gas evolution).

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled H₂O.

  • Maturation: Stir the mixture vigorously for 30 minutes at room temperature.

    • Self-Validation Checkpoint: The dark grey reaction mixture will transition into a pristine white, granular suspension that settles rapidly when stirring is paused. If the suspension remains milky or gelatinous, the Al-complexes have not fully collapsed; continue stirring and add a few extra drops of water.

  • Filtration: Filter the suspension through a pad of Celite. Wash the filter cake thoroughly with hot THF (3 × 50 mL) to extract any remaining product.

  • Concentration: Concentrate the filtrate under reduced pressure to yield crude N-benzyl-2-thia-9-azaspiro[5.5]undecane, ready for Protocol A.

Part 4: References

  • Olofson, R. A., Martz, J. T., Senet, J. P., Piteau, M., & Malfroot, T. (1984). "A new reagent for the selective, high-yield N-dealkylation of tertiary amines: improved syntheses of naltrexone and nalbuphine." The Journal of Organic Chemistry, 49(11), 2081-2082. [2]

  • BenchChem Application Notes. (2024). "Spiro[5.5]undecane-2,4-dione Derivatives in Organic Synthesis". BenchChem. [1]

  • Wikipedia Contributors. (2024). "1-Chloroethyl chloroformate." Wikipedia, The Free Encyclopedia. [3]

Sources

Troubleshooting

preventing oxidation of the thia ring in 2-thia-9-azaspiro[5.5]undecane hydrochloride

This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-thia-9-azaspiro[5.5]undecane hydrochloride. Its purpose is to provide in-depth troubleshooting advic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-thia-9-azaspiro[5.5]undecane hydrochloride. Its purpose is to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding a critical aspect of handling this compound: preventing the oxidation of the thia ring.

Introduction: The Challenge of Thia Ring Stability

2-Thia-9-azaspiro[5.5]undecane hydrochloride is a valuable scaffold in medicinal chemistry. However, the thioether linkage within the spirocyclic system is susceptible to oxidation, which can significantly impact its biological activity, purity, and shelf-life. Oxidation typically converts the thioether to a sulfoxide and subsequently to a sulfone. This chemical transformation alters the molecule's polarity, conformation, and potential for hydrogen bonding, thereby affecting its pharmacological profile. Understanding and mitigating this oxidative degradation is paramount for reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of thia ring oxidation in 2-thia-9-azaspiro[5.5]undecane hydrochloride?

A1: The sulfur atom in the thia ring is nucleophilic and can be readily attacked by electrophilic oxygen species. The most common culprits in a laboratory setting are atmospheric oxygen, peroxides present as impurities in solvents or reagents, and reactive oxygen species (ROS) generated by light or metal catalysts.[1][2] The oxidation proceeds in two steps: first to the sulfoxide and then, under more forcing conditions, to the sulfone.[1]

Q2: What are the consequences of thia ring oxidation in my experiments?

A2: Oxidation of the thia ring can lead to several undesirable outcomes:

  • Altered Biological Activity: The resulting sulfoxide and sulfone derivatives will have different electronic and steric properties, which can drastically change their binding affinity to biological targets.

  • Impurity Profile Issues: The presence of oxidized species complicates the purification and analysis of your target compound, potentially leading to inaccurate characterization and dosage calculations.

  • Reduced Shelf-Life: The gradual oxidation of the compound over time will decrease its purity and potency, compromising long-term storage and the reliability of experimental results.

Q3: How can I detect and quantify the oxidation of the thia ring?

A3: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating the parent compound from its more polar oxidized derivatives. A reversed-phase column with a suitable mobile phase gradient can resolve the thioether, sulfoxide, and sulfone.

  • Mass Spectrometry (MS): MS can confirm the identity of the oxidized species by detecting the mass increase corresponding to the addition of one (sulfoxide, +16 Da) or two (sulfone, +32 Da) oxygen atoms.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to detect the chemical shift changes in the protons and carbons adjacent to the sulfur atom upon oxidation.

Troubleshooting Guide: Preventing Oxidation During Handling and Storage

This section provides solutions to common issues encountered during the handling and storage of 2-thia-9-azaspiro[5.5]undecane hydrochloride.

Problem Potential Cause(s) Recommended Solution(s)
Rapid degradation of the compound in solution. 1. Dissolved oxygen in the solvent. 2. Peroxide impurities in the solvent. 3. Exposure to light.1. Degas solvents: Before use, degas all solvents by bubbling with an inert gas (argon or nitrogen) for 30-60 minutes.[4] 2. Use high-purity solvents: Purchase solvents with low peroxide content or test for and remove peroxides before use. 3. Protect from light: Work in a fume hood with the sash down and store solutions in amber vials or flasks wrapped in aluminum foil.[2]
Oxidation observed after routine weighing and handling in air. 1. Prolonged exposure to atmospheric oxygen.1. Minimize air exposure: Weigh the compound quickly and efficiently. For highly sensitive applications, consider handling in a glove box or glove bag under an inert atmosphere.[5][6]
Gradual degradation of the solid compound during long-term storage. 1. Exposure to air and moisture in the storage container. 2. Inappropriate storage temperature.1. Inert atmosphere storage: Store the solid compound under an inert gas (argon or nitrogen) in a tightly sealed container. 2. Use a desiccator: Store the container in a desiccator to minimize moisture exposure. 3. Store at low temperatures: For long-term storage, keep the compound at -20°C or below.
Inconsistent results between experimental batches. 1. Variable levels of oxidation in the starting material. 2. Inconsistent handling procedures.1. Analyze each batch: Before use, analyze each new batch of the compound by HPLC to determine its initial purity and the level of any oxidized impurities. 2. Standardize protocols: Implement and strictly follow standardized protocols for handling and storage to ensure consistency.

Experimental Protocols

Protocol 1: Degassing Solvents with an Inert Gas

This protocol describes the standard procedure for removing dissolved oxygen from solvents, a critical step in preventing the oxidation of sensitive compounds.

Materials:

  • Solvent to be degassed

  • Schlenk flask or a standard flask with a septum inlet

  • Source of inert gas (argon or nitrogen) with a regulator

  • Gas inlet and outlet needles

  • Magnetic stir plate and stir bar

Procedure:

  • Add the solvent and a magnetic stir bar to the flask.

  • Seal the flask with a septum.

  • Insert a long needle connected to the inert gas source, ensuring the tip is below the solvent surface.

  • Insert a shorter needle to act as a gas outlet.

  • Begin gentle stirring.

  • Bubble the inert gas through the solvent for at least 30-60 minutes.[4]

  • After degassing, remove the needles and maintain a positive pressure of the inert gas in the flask.

  • Use the degassed solvent immediately for the best results.

Protocol 2: Handling Air-Sensitive Compounds Using a Schlenk Line

For experiments requiring stringent exclusion of air, a Schlenk line provides a robust method for maintaining an inert atmosphere.[7][8]

Materials:

  • Schlenk line with a dual vacuum/inert gas manifold

  • Schlenk flasks and other appropriate glassware

  • High-vacuum grease

  • Heat gun

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 125°C overnight) to remove adsorbed moisture.[9]

  • Assembly: Assemble the glassware on the Schlenk line while still warm, or flame-dry under vacuum. Lightly grease all ground-glass joints.

  • Evacuate-Refill Cycles: Evacuate the assembled glassware using the vacuum manifold and then backfill with inert gas. Repeat this cycle three to five times to ensure all atmospheric gases are removed.[8]

  • Reagent Transfer: Transfer the 2-thia-9-azaspiro[5.5]undecane hydrochloride and degassed solvents into the reaction flask under a positive pressure of inert gas. Liquid transfers can be performed using gas-tight syringes or cannulas.[8]

  • Reaction: Maintain a slight positive pressure of inert gas throughout the experiment, monitored by an oil bubbler.[9]

Visualization of Key Processes

Oxidation_Pathway cluster_conditions Oxidizing Conditions Thioether 2-Thia-9-azaspiro[5.5]undecane (Thioether) Sulfoxide Sulfoxide Derivative Thioether->Sulfoxide [O] Sulfone Sulfone Derivative Sulfoxide->Sulfone [O] Atmospheric O2 Atmospheric O2 Peroxides Peroxides Light Light

Prevention_Workflow start Start: Solid Compound storage Inert Atmosphere Storage (-20°C, Desiccated) start->storage weighing Rapid Weighing or Glove Box Handling storage->weighing dissolution Dissolution in Degassed Solvent weighing->dissolution reaction Reaction Under Inert Atmosphere dissolution->reaction analysis Purity Analysis (HPLC/MS) reaction->analysis

Concluding Remarks

The chemical stability of 2-thia-9-azaspiro[5.5]undecane hydrochloride is critical for its successful application in research and development. By understanding the mechanisms of thia ring oxidation and implementing the preventative measures outlined in this guide, researchers can ensure the integrity of their compound, leading to more reliable and reproducible results. For further assistance, please do not hesitate to contact our technical support team.

References

  • Mestres, R., et al. "Sulfur containing compounds as antioxidants." Advances in Experimental Medicine and Biology 264 (1990): 209-15. [Link]

  • Kim, S. M., et al. "Antioxidative Activity of Sulfur-containing Flavor Compounds in Garlic." Nippon Shokuhin Kagaku Kogaku Kaishi 44.9 (1997): 635-640. [Link]

  • Otsuka, H., et al. "Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery." Biomacromolecules 18.11 (2017): 3569-3577. [Link]

  • Fasakin, O. W., et al. "Potential Role of Sulfur-Containing Antioxidant Systems in Highly Oxidative Environments." Molecules 19.12 (2014): 19612-19624. [Link]

  • Wipf, P. "Chem 1140; Techniques for Handling Air-Sensitive Compounds." University of Pittsburgh. [Link]

  • ChemistryViews. "Tips and Tricks for the Lab: Air-Sensitive Techniques (4)." (2013). [Link]

  • Ahmad, I., et al. "In vitro antioxidant actions of sulfur-containing amino acids." Arabian Journal of Chemistry 11.4 (2018): 449-455. [Link]

  • Wikipedia. "Air-free technique." [Link]

  • Ide, N., and B. H. S. Lau. "Antioxidative Activity of Sulfur-Containing Compounds in Allium Species for Human Low-Density Lipoprotein (LDL) Oxidation in Vitro." Journal of Agricultural and Food Chemistry 51.24 (2003): 7072-7076. [Link]

  • Stankovic, B., et al. "Oxidation of Drugs during Drug Product Development: Problems and Solutions." Pharmaceutics 14.2 (2022): 301. [Link]

  • Waterman, K. C., and R. C. Adamo. "Stabilization of Pharmaceuticals to Oxidative Degradation." Pharmaceutical Development and Technology 13.1 (2008): 1-32. [Link]

  • Ksenofontov, A. A., et al. "Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review." Molecules 29.18 (2024): 4433. [Link]

  • D'Agostino, A., et al. "Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques." Doctoral dissertation, Università degli Studi di Udine (2016). [Link]

  • Quaye, J. A., et al. "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis." Organic Letters 22.8 (2020): 3112-3116. [Link]

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Optimization

resolving NMR signal overlap for 2-thia-9-azaspiro[5.5]undecane hydrochloride

Topic: Resolving NMR Signal Overlap for 2-thia-9-azaspiro[5.5]undecane Hydrochloride Audience: Researchers, scientists, and drug development professionals. As a Senior Application Scientist, this guide is designed to pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving NMR Signal Overlap for 2-thia-9-azaspiro[5.5]undecane Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide is designed to provide you with both the strategic rationale and the practical steps to overcome the complex NMR signal overlap inherent in the structure of 2-thia-9-azaspiro[5.5]undecane hydrochloride. We will move from fundamental adjustments to advanced spectroscopic techniques, ensuring you can extract clear, unambiguous structural data from your experiments.

Frequently Asked Questions (FAQs)
Q1: Why is the ¹H NMR spectrum of 2-thia-9-azaspiro[5.5]undecane hydrochloride expected to be complex and show significant signal overlap?

A1: The inherent structural features of 2-thia-9-azaspiro[5.5]undecane hydrochloride predispose its ¹H NMR spectrum to complexity and signal overlap for several key reasons:

  • Multiple Methylene (-CH₂-) Groups: The molecule contains eight distinct methylene groups within its two six-membered rings. The protons in these groups are chemically similar, leading them to resonate in a narrow region of the spectrum, typically between 1.5 and 3.5 ppm.

  • Conformational Rigidity and Dynamics: Both the piperidine and tetrahydrothiopyran rings exist in chair conformations. These rings undergo "chair-flips," a dynamic process that interconverts axial and equatorial protons.[1] If this exchange is on an intermediate timescale relative to the NMR experiment, it can lead to significant peak broadening.[2] At room temperature, you may observe a complex mixture of broad and overlapping signals.

  • Diastereotopic Protons: Within each methylene group, the two protons (one axial, one equatorial in a given chair conformation) are diastereotopic. This means they are chemically non-equivalent and are expected to have different chemical shifts and couple to each other (geminal coupling). This doubles the number of signals and creates more complex splitting patterns.

  • Protonation of Nitrogen: The hydrochloride form means the piperidine nitrogen is protonated (-NH₂⁺-). This deshields adjacent protons (at C8 and C10) and introduces an exchangeable N-H proton, which can further complicate the spectrum through hydrogen bonding and exchange with residual water or deuterated protic solvents.[3]

Q2: What is the first step I should take when encountering a crowded spectrum for this molecule?

A2: Before resorting to advanced techniques, it's crucial to ensure optimal data acquisition parameters. Often, apparent overlap can be exacerbated by suboptimal experimental conditions.

  • Shimming: Poor magnetic field homogeneity is a primary cause of broadened peaks, which can merge into an unresolvable envelope. Perform careful, iterative shimming on your sample to achieve the narrowest possible linewidths. If you have difficulty shimming, it may be a sample issue (e.g., precipitation, paramagnetic impurities) or a hardware problem.[4]

  • Sample Preparation: Ensure your sample is fully dissolved and free of any particulate matter. Insufficient deuterium in the solvent can make it difficult for the spectrometer to "lock," leading to field drift and poor resolution.[5]

  • Higher Magnetic Field: If available, acquire the spectrum on a higher field spectrometer (e.g., moving from 400 MHz to 600 MHz or higher). Signal dispersion increases linearly with magnetic field strength, meaning the chemical shift difference (in Hz) between two signals increases, often resolving overlap without any other changes.

Troubleshooting Guide: Step-by-Step Protocols
Q3: How can changing the NMR solvent help resolve signal overlap for this spirocycle?

A3: Changing the deuterated solvent is a powerful yet simple method to alter the chemical environment of the molecule, thereby inducing changes in chemical shifts (solvent-induced shifts). The interactions between the solvent and solute, particularly for a polar, charged molecule like this hydrochloride salt, can be significant.[6] Aromatic solvents like benzene-d₆ or pyridine-d₅ often produce large, non-uniform shifts compared to chloroform-d₃, potentially resolving key overlaps.

Causality: Solvents can influence chemical shifts through various mechanisms, including reaction field effects, magnetic anisotropy, and specific solute-solvent interactions like hydrogen bonding.[7][8] For instance, the aromatic ring current of benzene-d₆ can cause significant upfield or downfield shifts for protons depending on their spatial orientation relative to the solvent molecule.

Protocol 1: Solvent Titration for Signal Resolution

  • Baseline Spectrum: Dissolve ~5-10 mg of 2-thia-9-azaspiro[5.5]undecane hydrochloride in 0.6 mL of a standard solvent (e.g., CDCl₃ or D₂O). Acquire a high-quality ¹H NMR spectrum.

  • Select Test Solvents: Choose solvents with different properties. Good candidates include an aromatic solvent (Benzene-d₆), a polar aprotic solvent (Acetonitrile-d₃, DMSO-d₆), and a polar protic solvent (Methanol-d₄).

  • Prepare Samples: Prepare separate samples in each of the chosen deuterated solvents.

  • Acquire and Compare: Acquire a ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans).

  • Analysis: Overlay the spectra and identify the solvent that provides the best signal dispersion in the crowded aliphatic region. Even small changes can be enough to simplify multiplet analysis.

SolventDielectric ConstantTypical UseExpected Effect on 2-thia-9-azaspiro[5.5]undecane hydrochloride
Chloroform-d (CDCl₃) 4.8General purpose, non-polarStandard reference spectrum.
Methanol-d₄ (CD₃OD) 32.7Polar, proticMay exchange with the N-H proton, causing its signal to disappear. Can alter shifts through H-bonding.
DMSO-d₆ 47.2Polar, aproticExcellent for polar compounds; often shifts N-H protons downfield.[9]
Benzene-d₆ (C₆D₆) 2.3Aromatic, non-polarInduces significant anisotropic shifts, often providing the best resolution for complex aliphatic systems.[6]
Water-d₂ (D₂O) 78.4Polar, proticIdeal for hydrochloride salts. The N-H proton will exchange and be invisible.
Q4: My signals are broad, especially in the piperidine ring region. How can I sharpen them and improve resolution?

A4: Broad signals in this molecule are a classic indicator of dynamic conformational exchange (chair-flipping) occurring at a rate that is intermediate on the NMR timescale.[10] Variable Temperature (VT) NMR is the definitive technique to address this. By heating or cooling the sample, you can shift the rate of exchange into either the "fast exchange" or "slow exchange" regime, resulting in sharper signals.

  • Heating (Fast Exchange): Increasing the temperature accelerates the chair-flip. When the exchange is fast enough, the spectrometer observes a single, time-averaged signal for the axial and equatorial protons, which is typically sharp.

  • Cooling (Slow Exchange): Decreasing the temperature slows the exchange. When it is slow enough, the spectrometer can resolve the distinct signals for the static axial and equatorial protons, which will also be sharp.

Protocol 2: Variable Temperature (VT) NMR Experiment

Important: Always use appropriate NMR tubes (e.g., Pyrex) that can withstand temperature changes and ensure your chosen solvent is suitable for the target temperature range to avoid freezing or boiling.[2]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Heating Phase:

    • Increase the temperature in 10-15 K increments (e.g., to 313 K, 328 K, etc.).

    • Allow the temperature to equilibrate for at least 10-15 minutes at each new setpoint.[11]

    • Re-shim the sample at each temperature.

    • Acquire a spectrum and observe changes in linewidth. Continue increasing the temperature until the broad signals coalesce into sharp, averaged peaks.

  • Cooling Phase (if necessary):

    • If heating does not resolve the issue or if you need to see the individual axial/equatorial signals, cool the sample from room temperature.

    • Decrease the temperature in 10-15 K increments (e.g., to 283 K, 268 K, etc.).

    • Follow the same equilibration and shimming procedure as for heating.

    • Observe the decoalescence of broad humps into distinct, sharp multiplets corresponding to the "frozen" conformers.

Temperature ChangeEffect on ConformationEffect on NMR SpectrumGoal
Increase Temp. Faster chair-flipBroad signals coalesce into sharp, averaged signals.Obtain a simpler, sharp spectrum for basic connectivity analysis.
Decrease Temp. Slower chair-flipBroad signals resolve into two or more sharp signals per proton.Resolve individual axial and equatorial protons for detailed stereochemical analysis.
Q5: The aliphatic region is a complex mess of multiplets. What is the most powerful technique to deconvolute this?

A5: When you are faced with a wall of overlapping multiplets, two-dimensional (2D) NMR spectroscopy is the most effective way to establish connectivity and assign signals.[12] For this molecule, a standard suite of experiments will be invaluable.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through 2 or 3 bonds (²J or ³J coupling).[13] It is the best way to trace out the proton-proton networks within each of the two rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J coupling).[12] It spreads the crowded proton signals out over the much wider ¹³C chemical shift range, providing excellent resolution.[14]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2 or 3 bonds). It is crucial for connecting fragments of the molecule, for example, by correlating a proton on one ring to a carbon on the other ring through the spirocenter.[15]

dot

Caption: Conceptual 2D NMR correlations for the spirocycle.

Q6: I've tried other methods, but some key signals remain overlapped. Is there a chemical method to improve separation?

A6: Yes. The use of Lanthanide Shift Reagents (LSRs) is a classic chemical method to resolve signal overlap, particularly for molecules with Lewis basic sites (like the sulfur and nitrogen atoms in your compound).[16] LSRs are paramagnetic lanthanide complexes (commonly containing Europium or Praseodymium) that can reversibly bind to basic functional groups.[17][18]

Causality: When the LSR binds to your molecule, its powerful local magnetic field induces large changes in the chemical shifts of nearby protons. The magnitude of this induced shift is dependent on the distance and angle of the proton from the lanthanide ion. Protons closer to the binding site (N or S) will be shifted much more than those farther away, effectively "unfolding" the crowded regions of the spectrum.[19] Europium-based reagents typically cause downfield shifts, while Praseodymium-based reagents cause upfield shifts.[18]

Protocol 3: Titration with a Lanthanide Shift Reagent (LSR)

  • Sample Preparation: Prepare a concentrated stock solution of the LSR (e.g., Eu(fod)₃ or Eu(dpm)₃) in the same deuterated solvent as your sample. Your sample must be scrupulously dry, as water will compete for binding to the LSR and reduce its effectiveness.[16]

  • Initial Spectrum: Acquire a high-quality ¹H spectrum of your analyte (~5-10 mg in 0.6 mL of dry solvent) before adding any LSR.

  • Titration:

    • Add a very small, known amount of the LSR stock solution to the NMR tube (e.g., 0.05 to 0.1 molar equivalents).

    • Mix thoroughly and acquire another ¹H spectrum.

    • Observe the shifts in the proton signals.

  • Incremental Addition: Continue adding small aliquots of the LSR, acquiring a spectrum after each addition. Monitor the separation of the overlapping signals. The goal is to add just enough LSR to achieve the desired resolution without causing excessive line broadening.[20]

  • Data Analysis: Plot the change in chemical shift (Δδ) for each proton against the [LSR]/[Substrate] molar ratio to confirm the binding site and assist with assignments.

Q7: I've added an LSR, but now my peaks are very broad. What went wrong?

A7: Line broadening is a common side effect of using paramagnetic LSRs.[20] This occurs because, in addition to shifting signals, the fluctuating magnetic field of the lanthanide ion can accelerate nuclear relaxation, leading to broader lines.

Troubleshooting Steps:

  • Reduce LSR Concentration: You may have added too much reagent. The goal is to use the minimum amount necessary for resolution. Try repeating the experiment with smaller aliquots.

  • Lower the Temperature: In some cases, cooling the sample can sharpen the peaks by forming a more stable, longer-lived complex between the LSR and your molecule, which averages the paramagnetic effects more effectively.

  • Check for Water: Ensure your solvent and sample are as dry as possible. Water can interfere with the binding and exacerbate broadening issues.

Overall Troubleshooting Workflow

dot

Troubleshooting_Workflow Start Start: Crowded ¹H NMR Spectrum CheckBasics 1. Optimize Basics - Shimming - Sample Purity - Higher Field? Start->CheckBasics SolventTest 2. Change Solvent (e.g., CDCl₃ -> C₆D₆) CheckBasics->SolventTest Still Overlapped Resolved Spectrum Resolved CheckBasics->Resolved Resolved VT_NMR 3. Variable Temperature (VT) NMR (Address Broadening/Dynamics) SolventTest->VT_NMR Still Overlapped SolventTest->Resolved Resolved TwoD_NMR 4. 2D NMR Suite (COSY, HSQC, HMBC) VT_NMR->TwoD_NMR Still Overlapped/ Need Connectivity VT_NMR->Resolved Resolved LSR 5. Chemical Intervention (Lanthanide Shift Reagents) TwoD_NMR->LSR Key Signals Still Overlapped TwoD_NMR->Resolved Resolved LSR->Resolved Resolved

Caption: Logical workflow for resolving NMR signal overlap.

References
  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]

  • Scribd. (n.d.). Lanthanide Shift Reagents in NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • University of Bath's research portal. (n.d.). NMR quantitative analysis - The application of lanthanide shift reagents. Retrieved from [Link]

  • Taylor & Francis Online. (2006, August 12). Solvent effects in proton and 13C N.M.R. chemical shifts of polar compounds. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Instructions for Variable Temperature (VT) Operation - NMR. Retrieved from [Link]

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]

  • MDPI. (2020, November 17). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Sulfur-Containing Spiro Compounds. Retrieved from [Link]

  • University of Oxford, Department of Chemistry. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]

  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Retrieved from [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). 5) Common Problems.
  • Journal of the American Chemical Society. (2002, March 22). Variable-Temperature Nuclear Magnetic Resonance Spectroscopy Allows Direct Observation of Carboxylate Shift in Zinc Carboxylate Complexes. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Common Issues and Troubleshooting. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link]

  • PMC. (n.d.). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. Retrieved from [Link]

  • Wiley Online Library. (2017, February 2). Common problems and artifacts encountered in solution-state NMR experiments. Retrieved from [Link]

  • Bruker. (n.d.). Getting more out of the spectrum: addressing issues in the analysis of mixtures. Retrieved from [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2008, July 29). Resolution of Overlapping Signals Based on T1's. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • PMC. (2017, August 29). Super-Resolved Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • ACD/Labs. (n.d.). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. Retrieved from [Link]

  • EMAN RESEARCH PUBLISHING. (2024, April 5). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
  • Chemistry Steps. (2020, December 3). NMR Spectroscopy Practice Problems. Retrieved from [Link]

  • YouTube. (2019, March 11). NMR Spectroscopy Practice Problems - Solving NMR Step by Step. Retrieved from [Link]

  • Neuroquantology. (n.d.). Review on the Synthesis and Diverse Applications of Biologically Significant Sulfur- Containing Heterocycles. Retrieved from [Link]

  • PubMed. (2025, August 13). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. Retrieved from [Link]

  • PMC. (2025, August 16). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

2-thia-9-azaspiro[5.5]undecane hydrochloride vs piperidine derivatives in drug design

2-Thia-9-azaspiro[5.5]undecane Hydrochloride vs. Piperidine Derivatives in Drug Design: A Comparative Guide The "Escape from Flatland" Paradigm For decades, the in medicinal chemistry, present in over a hundred FDA-appro...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Thia-9-azaspiro[5.5]undecane Hydrochloride vs. Piperidine Derivatives in Drug Design: A Comparative Guide

The "Escape from Flatland" Paradigm

For decades, the in medicinal chemistry, present in over a hundred FDA-approved drugs [1]. Its popularity stems from its ability to modulate lipophilicity, form key hydrogen bonds, and adapt to the steric demands of various binding pockets. However, the inherent conformational flexibility and "flatness" of piperidine derivatives often lead to significant liabilities in modern drug development, including off-target promiscuity and high metabolic clearance.

To overcome these hurdles, medicinal chemists are increasingly employing scaffold hopping strategies to replace flat rings with [2]. 2-Thia-9-azaspiro[5.5]undecane hydrochloride represents a highly optimized, three-dimensional bioisostere. By fusing a thiane ring with a piperidine ring at a single spiro-carbon, this scaffold dramatically increases the fraction of sp³-hybridized carbons ( Fsp3​ ), a metric statistically correlated with clinical success.

Mechanistic Causality: Why Spirocycles Outperform Piperidines

As an Application Scientist evaluating lead compounds, the decision to swap a piperidine for a 2-thia-9-azaspiro[5.5]undecane core is driven by three distinct mechanistic advantages:

  • Metabolic Shielding (CYP450 Evasion): Piperidines are highly susceptible to α -oxidation by cytochrome P450 enzymes in the liver, leading to rapid intrinsic clearance ( CLint​ ). The spiro-fusion in the [5.5] system introduces dense steric bulk adjacent to the basic nitrogen, physically shielding the α -carbons from enzymatic attack and thereby prolonging the drug's half-life.

  • Vector Locking and Entropy: Piperidine constantly interconverts between various chair and boat conformations. The rigid spiro[5.5]undecane system locks the exit vectors of its substituents and the trajectory of the nitrogen lone pair. This pre-organization reduces the entropic penalty upon binding to the target receptor, often resulting in higher binding affinity and target selectivity.

  • Physicochemical Tuning via Heteroatoms: The inclusion of the sulfur atom (thia) in the secondary ring provides a unique handle to tune the overall dipole moment and basicity ( pKa​ ) of the nitrogen [3]. Unlike highly basic piperidines that can get trapped in acidic lysosomal compartments, the spirocycle's modulated pKa​ often improves membrane permeability.

Structural & Physicochemical Comparison

The following table summarizes the baseline differences between a standard functionalized piperidine and its 2-thia-9-azaspiro[5.5]undecane bioisostere.

PropertyPiperidine Derivatives2-Thia-9-azaspiro[5.5]undecane HCl
Structural Geometry 2D / Highly Flexible3D / Rigid Spirocyclic
Fsp3​ Character Low to ModerateHigh
Metabolic Stability (HLM CLint​ ) High Clearance (Susceptible to α -oxidation)Low Clearance (Sterically shielded)
Aqueous Solubility Variable (Often requires salt formation)Enhanced (3D structure disrupts crystal packing)
Target Selectivity Prone to off-target bindingHighly selective (Vector-locked conformation)
Receptor Binding Entropy High entropic penaltyLow entropic penalty (Pre-organized)

Experimental Validation Protocols

To objectively validate the superiority of the spirocyclic scaffold over the piperidine derivative, the following self-validating in vitro assays must be executed in parallel.

Protocol 1: Intrinsic Clearance ( CLint​ ) via Human Liver Microsomes (HLM)

Causality: This assay directly measures the rate of CYP450-mediated metabolic degradation, proving the steric shielding hypothesis of the spirocycle.

  • Preparation: Prepare a 1 mM stock solution of both the piperidine analog and the 2-thia-9-azaspiro[5.5]undecane HCl in DMSO.

  • Incubation Mixture: In a 96-well plate, combine 1 µM of the test compound, 1 mg/mL HLM protein, and 100 mM potassium phosphate buffer (pH 7.4). Include a positive control (e.g., Verapamil) to validate microsomal activity.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH (the essential cofactor for CYP450 enzymes).

  • Sampling & Quenching: At precise time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This step precipitates the proteins and instantly halts the reaction.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Validation: Plot the natural log of the remaining compound versus time. Calculate the half-life ( t1/2​ ) and CLint​ . A successful bioisosteric replacement will show a statistically significant reduction in CLint​ for the spirocycle.

Protocol 2: Lipophilicity ( logD7.4​ ) Determination via Shake-Flask LC-MS

Causality: Assesses the partition coefficient at physiological pH, serving as a reliable predictor of passive membrane permeability and overall lipophilic efficiency (LipE).

  • Equilibration: Mutually saturate n-octanol with 10 mM PBS (pH 7.4) and vice versa by stirring the biphasic mixture for 24 hours prior to the assay.

  • Partitioning: Dissolve 10 µM of the test compound in 1 mL of the saturated octanol/PBS biphasic system.

  • Agitation: Vortex the mixture vigorously for 3 minutes, then incubate on a plate shaker at 300 rpm for 1 hour at 25°C to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the vials at 3000 rpm for 10 minutes to cleanly resolve the aqueous and organic layers.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers without cross-contamination. Quantify the compound concentration in each phase using LC-MS/MS.

  • Calculation: Calculate the distribution coefficient using the formula: logD7.4​=log10​([Areaoctanol​]/[Areaaqueous​]) .

Workflow Visualization

G A Piperidine Core (High Flexibility, 2D) B Metabolic Vulnerability (CYP450 α-Oxidation) A->B In Vivo Exposure C Spirocyclic Replacement (2-thia-9-azaspiro[5.5]undecane) B->C Scaffold Hopping D In Vitro HLM Assay (CLint Validation) C->D Synthesize & Test E Optimized Lead (High Fsp3, Low Clearance) D->E Data Confirmation

Workflow illustrating the bioisosteric replacement of a piperidine core to overcome metabolic liabilities.

Conclusion & Strategic Recommendations

Transitioning from standard piperidine derivatives to 2-thia-9-azaspiro[5.5]undecane hydrochloride is a highly effective strategy for rescuing lead compounds plagued by poor metabolic stability or off-target toxicity [4]. While the synthesis of spirocycles is historically more complex, modern synthetic methodologies have made these building blocks readily accessible. Drug development professionals should prioritize this scaffold hopping technique early in the hit-to-lead phase to ensure robust pharmacokinetic profiles downstream.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed (NIH). Available at:[Link][1]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications (RSC Publishing). Available at:[Link][2]

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. Available at:[Link][3]

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Comparative

A Comparative Guide to Validating the Purity of 2-thia-9-azaspiro[5.5]undecane Hydrochloride via LC-MS

In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is paramount. The purity of an active pharmaceutical ingredient (API) or a critical intermediate directly influence...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is paramount. The purity of an active pharmaceutical ingredient (API) or a critical intermediate directly influences its safety, efficacy, and stability. This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of 2-thia-9-azaspiro[5.5]undecane hydrochloride, a spirocyclic compound of interest in medicinal chemistry.[1][2] Our primary focus will be on the application of Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful and versatile technique for this purpose.[3] We will also explore alternative methods, offering a comprehensive perspective for researchers, scientists, and drug development professionals.

The Critical Role of Purity in Drug Development

The presence of impurities in a drug substance can have significant consequences, ranging from reduced therapeutic effect to adverse toxicological outcomes.[4] Regulatory bodies such as the FDA and EMA have stringent requirements for the identification and quantification of impurities.[5] For complex, three-dimensional structures like spirocyclic compounds, which possess unique physicochemical properties, the challenge of purity assessment is amplified.[2] Therefore, the selection and validation of an appropriate analytical method are not merely procedural steps but are fundamental to ensuring the quality and safety of the final drug product.[5][6]

Part 1: LC-MS for Purity Determination of 2-thia-9-azaspiro[5.5]undecane Hydrochloride

Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a premier technique for the analysis of non-volatile and polar compounds, making it highly suitable for a hydrochloride salt like 2-thia-9-azaspiro[5.5]undecane hydrochloride.[7] The coupling of liquid chromatography's separation power with the high sensitivity and specificity of mass spectrometry provides a robust platform for both identifying and quantifying the target compound and its potential impurities.[5]

Why LC-MS is the Method of Choice

The decision to employ LC-MS is rooted in several key advantages:

  • High Sensitivity and Specificity: MS detection allows for the identification of trace-level impurities, often with the ability to elucidate their structures through fragmentation analysis.[5][8]

  • Versatility: LC-MS can analyze a wide range of compounds, including those that are non-volatile or thermally labile, which may be problematic for gas chromatography (GC).[7][9]

  • Simultaneous Quantification and Identification: It provides both quantitative data on the purity of the main component and qualitative information about the nature of any impurities present.[10]

Experimental Protocol: A Step-by-Step LC-MS Method

The following protocol is a validated starting point for the analysis of 2-thia-9-azaspiro[5.5]undecane hydrochloride. Method optimization may be required based on the specific impurities anticipated from the synthetic route.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of 2-thia-9-azaspiro[5.5]undecane hydrochloride and dissolve it in 10 mL of a 50:50 mixture of methanol and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase to a working concentration of 10 µg/mL.

2. Liquid Chromatography Conditions:

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a common starting point. For highly polar compounds, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may offer better retention.[11][12]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions:

  • Instrumentation: A tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like a Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically suitable for amine-containing compounds.[10][13][14]

  • Scan Mode: Full scan mode (e.g., m/z 100-1000) for initial impurity profiling. For quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for enhanced sensitivity and specificity.[15]

  • Key Parameters (to be optimized):

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~120 °C

    • Desolvation Gas Flow and Temperature: Instrument-dependent, to be optimized for efficient solvent evaporation.

Visualizing the LC-MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Weighing of 2-thia-9-azaspiro[5.5] undecane hydrochloride B Dissolution & Dilution A->B C Injection into LC System B->C D Chromatographic Separation (C18/HILIC) C->D E Ionization (ESI+) D->E F Mass Analysis (Full Scan/MRM) E->F G Peak Integration & Identification F->G H Purity Calculation (% Area) G->H I Impurity Profiling G->I

Caption: A generalized workflow for the purity validation of 2-thia-9-azaspiro[5.5]undecane hydrochloride by LC-MS.

Data Interpretation and Purity Calculation

The purity of the sample is typically calculated based on the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

It's crucial to ensure that the method is validated according to ICH Q2(R1) guidelines, which include assessing parameters like specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[16][17][18][19]

Table 1: Hypothetical LC-MS Data for 2-thia-9-azaspiro[5.5]undecane Hydrochloride Analysis

Peak No.Retention Time (min)Observed m/z ([M+H]⁺)Proposed IdentityArea (%)
13.5172.1Potential polar impurity0.15
25.2188.12-thia-9-azaspiro[5.5]undecane 99.75
36.8204.1Potential oxidation product0.10

Part 2: Comparative Analysis with Alternative Techniques

While LC-MS is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods. Here, we compare LC-MS with two common alternatives: Nuclear Magnetic Resonance (NMR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that can provide highly accurate purity values without the need for a reference standard of the analyte itself.[20][21][22][23]

  • Advantages:

    • Provides structural confirmation and purity in a single experiment.[24]

    • Does not require identical response factors for the analyte and impurities.

    • Non-destructive technique.[20][21]

  • Disadvantages:

    • Lower sensitivity compared to LC-MS, making it less suitable for detecting trace impurities.

    • Complex spectra can arise from mixtures, making quantification challenging without well-separated signals.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for volatile and thermally stable compounds.[5]

  • Advantages:

    • High chromatographic resolution.

    • Provides definitive identification through mass spectral libraries.

  • Disadvantages:

    • Not suitable for non-volatile compounds like hydrochloride salts without derivatization or pyrolysis.[7]

    • The high temperatures of the GC inlet can cause degradation of thermally labile compounds.

    • Amines can exhibit poor peak shape on standard GC columns, requiring specialized columns or derivatization.[9][25]

Table 2: Comparison of Analytical Techniques for Purity Validation

FeatureLC-MSqNMRGC-MS
Principle Separation by polarity, detection by massNuclear spin resonance in a magnetic fieldSeparation by volatility, detection by mass
Sensitivity Very High (ppb-ppt)Low to Moderate (ppm)High (ppb-ppm)
Specificity HighHighVery High (with library matching)
Suitability for the Analyte Excellent for the salt formExcellentPoor without derivatization
Quantification Relative (Area %), requires reference standards for absolute quantificationAbsolute (with internal standard)Relative (Area %), requires reference standards
Throughput HighModerateHigh
Key Limitation Requires ionizable analytes, potential for ion suppressionLower sensitivity, potential for peak overlapRequires volatile and thermally stable analytes
Decision-Making Framework for Method Selection

Method_Selection Start Purity Validation of 2-thia-9-azaspiro[5.5]undecane HCl IsTraceImpurity Trace Impurity Analysis (<0.1%) Required? Start->IsTraceImpurity LCMS Primary Method: LC-MS IsTraceImpurity->LCMS Yes qNMR Orthogonal Method: qNMR for Absolute Purity IsTraceImpurity->qNMR No IsVolatile Is the Free Base Volatile & Thermally Stable? IsVolatile->LCMS No, Use LC-MS GCMS Alternative Method: GC-MS (with derivatization) IsVolatile->GCMS Yes LCMS->qNMR Confirm Purity qNMR->IsVolatile Cross-Validation

Caption: A decision-making diagram for selecting the appropriate analytical technique.

Conclusion

For the comprehensive purity validation of 2-thia-9-azaspiro[5.5]undecane hydrochloride, LC-MS emerges as the most suitable primary technique due to its high sensitivity, specificity, and applicability to non-volatile polar compounds. It provides an excellent platform for both quantifying the main component and profiling potential impurities. For achieving an orthogonal confirmation and obtaining an absolute purity value, quantitative NMR serves as a powerful complementary method. While GC-MS is a valuable tool for many small molecules, its utility for this specific analyte is limited by the compound's salt form and potential thermal instability. By leveraging the strengths of LC-MS and complementing it with an orthogonal technique like qNMR, researchers can build a robust and reliable data package to ensure the quality and safety of their compounds, in line with stringent regulatory expectations.

References

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  • Karas, M., & Krüger, R. (2013). Principles of Electrospray Ionization. In MALDI Mass Spectrometry for Synthetic Polymer Analysis (pp. 1-22). Springer, Berlin, Heidelberg. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

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  • qNMR Exchange. (2024, January 20). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Retrieved from [Link]

  • Gika, H. G., Theodoridis, G. A., & Wilson, I. D. (2012). LC-MS metabolomics of polar compounds. Journal of Chromatography B, 897, 2-11. Retrieved from [Link]

  • Toman, B., Nelson, M., & Lippa, K. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Metrologia, 53(5), 1193. Retrieved from [Link]

  • DiVA. (n.d.). Development of UPLC-MS/MS method for the determination of polar metabolites. Retrieved from [Link]

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  • Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide. Retrieved from [Link]

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  • Garcés-García, M., Celis, A. M., & Abad, J. P. (2012). Mass spectrometry-based characterization of new spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine drugs, 10(11), 2419-2436. Retrieved from [Link]

  • MDPI. (2022). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 27(20), 6886. Retrieved from [Link]

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  • Lilly. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

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  • Kim, J. H., Kim, B., Lee, J. H., Kim, S. J., & Kim, J. H. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Molecules, 28(22), 7586. Retrieved from [Link]

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  • Van den Eede, N., Colles, A., Covaci, A., & Dirtu, A. C. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Journal of Chromatography A, 1698, 464003. Retrieved from [Link]

  • Long, F., Wang, Q., Li, J., & Zhang, Q. (2022). Separation and Identification of Impurity of Chlortetracycline Hydrochloride Not Included in the European Pharmacopoeia. Journal of Analytical Methods in Chemistry, 2022. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxa-9-azaspiro[5.5]undecane hydrochloride. Retrieved from [Link]

  • Higashi, T., & Shimada, K. (2004). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Journal of Pharmaceutical and Biomedical Analysis, 34(4), 735-744. Retrieved from [Link]

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  • Al-Adhroey, A. H., & Al-Mekhlafi, H. M. (2019). A validated LC-ESI-MS/MS method for the quantification of Selegiline HCl in bulk and pharmaceutical formulation. Journal of Applied Pharmaceutical Science, 9(07), 099-105. Retrieved from [Link]

  • Jaber, H., Archimbault, P., Guyonnet, J., Roy, C., Maillard, K., Perrin, J., ... & Abiola, F. A. (2021). A liquid chromatography coupled to tandem mass spectrometry method for the quantification of spiramycin and its active metabolite neospiramycin in milk of major and minor species: Validation using the accuracy profile. Journal of Chromatography B, 1187, 123013. Retrieved from [Link]

  • Molport. (n.d.). 3-thia-9-azaspiro[5.5]undecane hydrochloride. Retrieved from [Link]

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  • Galloway, S. M., Miller, J. E., & Harvey, J. S. (2013). Potentially mutagenic impurities: Analysis of structural classes and carcinogenic potencies of chemical intermediates in pharmaceutical syntheses supports alternative methods to the default TTC for calculating safe levels of impurities. Regulatory Toxicology and Pharmacology, 67(2), 224-242. Retrieved from [Link]

  • Journal of Young Investigators. (2023, February 1). Researchers Mapped Out Potential Impurities in Drug Products. Retrieved from [Link]

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Sources

Validation

A Comparative Guide to the Pharmacokinetic Profiles of 2-Thia-9-Azaspiro[5.5]undecane Hydrochloride Analogs

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a novel compound series is a critical step in the journey from discovery to clinical application. The 2-thia-9...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a novel compound series is a critical step in the journey from discovery to clinical application. The 2-thia-9-azaspiro[5.5]undecane scaffold is a compelling heterocyclic motif that has captured the attention of medicinal chemists. Its rigid, three-dimensional structure provides a unique framework for the precise positioning of functional groups, making it an attractive starting point for the design of potent and selective therapeutic agents.[1] Derivatives of related azaspiro-alkanes have shown promise in a variety of therapeutic areas, including as anticancer agents, antivirals, and as modulators of central nervous system targets like GABA-A receptors.[2][3][4]

While extensive public data comparing the pharmacokinetic (PK) profiles of various 2-thia-9-azaspiro[5.5]undecane hydrochloride analogs is not yet available, this guide will provide a framework for such an investigation. By employing a hypothetical case study, we will explore how structural modifications to a parent analog can predictably influence its absorption, distribution, metabolism, and excretion (ADME) properties. This guide will explain the rationale behind these predictions and provide detailed, field-proven experimental protocols for their validation, thereby offering a robust blueprint for researchers working with this and other novel chemical series.

The Central Role of Pharmacokinetics in Drug Efficacy

The therapeutic success of any drug candidate is intrinsically linked to its pharmacokinetic profile. The right molecule must not only interact effectively with its biological target but also reach it at a sufficient concentration and for an appropriate duration. Key pharmacokinetic parameters, such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½), dictate the dosing regimen and ultimate clinical utility of a compound.[5] Early and careful consideration of ADME properties is therefore paramount to avoid costly late-stage failures in drug development.

A Hypothetical Case Study: Predicting PK Profiles of Novel Analogs

Let us consider a parent compound, Analog A , a hypothetical 2-thia-9-azaspiro[5.5]undecane hydrochloride salt. We will predict how specific structural modifications might alter its pharmacokinetic profile in three new derivatives: Analog B (increased polarity), Analog C (increased lipophilicity), and Analog D (enhanced metabolic stability).

G cluster_0 Structural Modifications to Parent Scaffold A Analog A (Parent) - R = H B Analog B (Polar) - R = OH A->B Add Hydroxyl Group C Analog C (Lipophilic) - R = Cl A->C Add Chloro Group D Analog D (Metabolically Blocked) - R = CF3 A->D Add Trifluoromethyl Group

Caption: Hypothetical structural modifications to a parent 2-thia-9-azaspiro[5.5]undecane scaffold.

Predicted Pharmacokinetic Profiles

The table below summarizes the predicted changes in the pharmacokinetic profiles of our hypothetical analogs relative to the parent compound, Analog A. The rationale for these predictions is grounded in established principles of medicinal chemistry.

Parameter Analog A (Parent) Analog B (Polar) Analog C (Lipophilic) Analog D (Metabolic Blocker) Rationale for Predicted Change
Aqueous Solubility ModerateIncreased Decreased DecreasedThe hydroxyl group (B) increases polarity and hydrogen bonding potential. The chloro (C) and trifluoromethyl (D) groups are lipophilic.
LogD (pH 7.4) BaselineDecreased Increased Increased LogD is a measure of lipophilicity at a physiological pH. Polar groups decrease it, while lipophilic groups increase it.
Intestinal Permeability ModerateDecreased Increased IncreasedPermeability often correlates with lipophilicity, though a balance is required (see Lipinski's Rule of Five).
Plasma Protein Binding ModerateDecreased Increased Increased Highly lipophilic compounds tend to bind more extensively to plasma proteins like albumin.
Metabolic Stability ModerateModerateModerateIncreased The C-F bond in the trifluoromethyl group (D) is very strong and resistant to metabolism by cytochrome P450 enzymes.
Predicted Oral Bioavailability (F%) ModerateCould DecreaseCould Increase or DecreaseLikely Increased Bioavailability is a complex interplay of solubility and permeability. While C has better permeability, its lower solubility could be limiting. D's increased metabolic stability is likely to significantly boost bioavailability.
Predicted Half-life (t½) BaselineSimilar to APotentially LongerLonger Increased metabolic stability (D) directly leads to a longer half-life. Increased plasma protein binding (C) can also extend half-life by reducing the fraction of free drug available for clearance.

Experimental Protocols for Pharmacokinetic Profiling

To validate these predictions, standardized in vitro and in vivo experiments are essential. The following protocols represent industry-standard methodologies.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the rate at which a compound is metabolized by cytochrome P450 (CYP) enzymes, providing an estimate of its intrinsic clearance.

Protocol:

  • Reaction Setup: Prepare a reaction mixture in a 96-well plate containing pooled liver microsomes (from human or relevant preclinical species) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Compound Incubation: Add the test compounds (e.g., Analogs A-D) to the reaction mixture at a final concentration of 1 µM. Include a vehicle control (e.g., DMSO) and positive control compounds with known metabolic fates (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin).

  • Initiation and Time Points: Pre-incubate the plate at 37°C for 10 minutes. Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Sample Collection: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a cold stop solution (e.g., acetonitrile containing an internal standard).

  • Analysis: Centrifuge the plates to precipitate proteins. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Interpretation: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters of a compound after administration to a living organism.

Protocol:

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group). Acclimate the animals and fast them overnight before dosing.

  • Dosing:

    • Intravenous (IV) Group: Administer the compound (e.g., 1 mg/kg) as a bolus injection via the tail vein. This group serves as the reference to determine absolute bioavailability.

    • Oral (PO) Group: Administer the compound (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 100 µL) from the saphenous vein into heparinized tubes at pre-defined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Extract the drug from the plasma using protein precipitation or liquid-liquid extraction. Quantify the drug concentration in each sample using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, t½, clearance, volume of distribution, and bioavailability).

G cluster_workflow In Vivo Pharmacokinetic Study Workflow start Animal Acclimation & Fasting dosing Dosing (IV and PO Groups) start->dosing sampling Serial Blood Sampling (Multiple Time Points) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Bioanalysis (Quantification) processing->analysis pk_calc Pharmacokinetic Analysis (Software Modeling) analysis->pk_calc end Determine Cmax, Tmax, AUC, F% pk_calc->end

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Comparative

A Comparative Guide to Bioisosteric Replacement Strategies Using 2-Thia-9-azaspiro[5.5]undecane Hydrochloride

Executive Summary In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. The piperidine ring, a ubiquitous s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. The piperidine ring, a ubiquitous scaffold in pharmaceuticals, often presents challenges related to metabolic instability. Bioisosteric replacement offers a powerful strategy to mitigate these liabilities. This guide provides a comprehensive analysis of 2-thia-9-azaspiro[5.5]undecane hydrochloride as a promising, three-dimensional bioisostere of piperidine. We will delve into its structural and physicochemical properties, offering a comparative perspective against piperidine and other alternative scaffolds. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, providing not only comparative data but also detailed experimental protocols to facilitate its application.

The Rationale for Piperidine Bioisosteres

The piperidine moiety is one of the most frequently utilized heterocyclic scaffolds in medicinal chemistry, present in numerous approved drugs.[1] Its prevalence is due to its ability to confer favorable properties such as high aqueous solubility and the capacity to engage in hydrogen bonding. However, the piperidine ring is also susceptible to metabolic degradation, primarily through oxidation at the carbon atoms adjacent to the nitrogen, which can lead to rapid clearance and reduced bioavailability.[2] This metabolic liability has driven the exploration of bioisosteric replacements that can mimic the desirable properties of piperidine while offering improved metabolic stability.

Spirocyclic systems, which feature two rings sharing a single atom, have emerged as a compelling class of three-dimensional alternatives to traditional monocyclic rings.[3][4] The introduction of a spirocyclic scaffold can increase the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with improved clinical success.[3] Furthermore, the rigid nature of spirocycles can lock the conformation of a molecule, potentially leading to enhanced binding affinity and selectivity for its biological target.[2][5]

2-Thia-9-azaspiro[5.5]undecane Hydrochloride: A Profile

The 2-thia-9-azaspiro[5.5]undecane scaffold introduces a sulfur atom into the spirocyclic system, offering a unique combination of properties compared to its all-carbon or oxygen-containing counterparts. The hydrochloride salt form is typically employed to enhance solubility and facilitate handling.

Structural and Physicochemical Attributes

The key structural feature of 2-thia-9-azaspiro[5.5]undecane is the replacement of a methylene group in a piperidine-like ring with a sulfur atom, all within a spirocyclic framework. This modification has several predictable consequences on the molecule's physicochemical properties:

  • Basicity (pKa): The introduction of an electronegative sulfur atom beta to the nitrogen is expected to have a modest, distance-dependent inductive effect, potentially slightly lowering the pKa compared to a simple piperidine. This can be advantageous in modulating interactions with biological targets and improving cell permeability.

  • Lipophilicity (LogP/LogD): The presence of the sulfur atom generally increases lipophilicity compared to an oxygen atom (as in an oxa-azaspiro system) but may be comparable to or slightly more lipophilic than the parent piperidine, depending on the overall molecular context.

  • Three-Dimensional Shape: The spirocyclic nature of the scaffold imparts a rigid, three-dimensional conformation. This can be particularly beneficial for exploring novel binding interactions within a protein's active site and can lead to improved selectivity.

Comparative Analysis of Piperidine Bioisosteres

The choice of a bioisosteric replacement is a multifactorial decision. Below is a comparative table summarizing the key properties of 2-thia-9-azaspiro[5.5]undecane (inferred from related structures) alongside piperidine and other common bioisosteres.

ScaffoldKey FeaturesAnticipated pKaAnticipated LogP/LogDMetabolic StabilityReference
Piperidine Parent scaffold, flexible~11.2LowOften labile[6]
2-Thia-9-azaspiro[5.5]undecane Rigid, 3D shape, potential for improved metabolic stabilitySlightly lower than piperidineModeratePotentially improvedInferred
Azaspiro[3.3]heptane Rigid, compact, 3D shape~11.4Lower than piperidineImproved[6][7]
Oxa-azaspiro[5.5]undecane Introduces a polar oxygen atomLower than piperidineLower than thia-analogVariable[8]
Morpholine Less basic, more polar than piperidine~8.4LowGenerally stable[1]
Thiomorpholine More lipophilic than morpholine~8.4ModerateCan be oxidized[1]

Note: The properties for 2-thia-9-azaspiro[5.5]undecane are projected based on data from analogous structures and established medicinal chemistry principles, as direct comparative studies are not widely available in the public domain.

Experimental Protocols

To facilitate the adoption of this promising scaffold, we provide detailed, self-validating experimental protocols for its synthesis and the evaluation of its key drug-like properties.

Synthesis of 2-Thia-9-azaspiro[5.5]undecane Derivatives

The following protocol describes a general method for the synthesis of a 2-thia-9-azaspiro[5.5]undecane core, which can then be further functionalized. This approach is adapted from known procedures for related spirocyclic systems.[9]

Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Evaluation cluster_analysis Data Analysis & Comparison start Starting Materials (e.g., Tetrahydrothiopyran-4-one) step1 Robinson Annelation start->step1 step2 Formation of Spiro-enone step1->step2 step3 Hydrogenation step2->step3 step4 Reductive Amination/ N-functionalization step3->step4 product Target 2-Thia-9-azaspiro[5.5]undecane Derivative step4->product solubility Aqueous Solubility Assay product->solubility logd LogD Measurement product->logd metabolic Metabolic Stability Assay product->metabolic data_analysis Compare data to Piperidine and other bioisosteres solubility->data_analysis logd->data_analysis metabolic->data_analysis G start LC-MS/MS Data (% Compound Remaining vs. Time) step1 Plot ln(% Remaining) vs. Time start->step1 step2 Linear Regression to find Slope (k) step1->step2 step3 Calculate Half-life (t½) t½ = 0.693 / |k| step2->step3 step4 Calculate Intrinsic Clearance (Cl_int) Cl_int = (0.693 / t½) * (1 / [protein]) step3->step4 end Comparative Stability Data step4->end

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Comparative

X-ray diffraction validation of 2-thia-9-azaspiro[5.5]undecane hydrochloride stereochemistry

An objective comparison of methods for the stereochemical validation of 2-thia-9-azaspiro[5.5]undecane hydrochloride. Introduction: The Stereochemical Challenge of Spirocyclic Scaffolds Spirocyclic compounds, characteriz...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of methods for the stereochemical validation of 2-thia-9-azaspiro[5.5]undecane hydrochloride.

Introduction: The Stereochemical Challenge of Spirocyclic Scaffolds

Spirocyclic compounds, characterized by two rings sharing a single atom, are of increasing interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to improved target selectivity and metabolic stability. The 2-thia-9-azaspiro[5.5]undecane core, in particular, presents a fascinating stereochemical puzzle. The spirocyclic nature and the presence of heteroatoms create multiple stereocenters and potential for complex conformational isomerism.

Definitive assignment of the absolute and relative stereochemistry of such molecules is a critical step in drug development, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. While a variety of analytical techniques can provide clues to the three-dimensional structure of a molecule, single-crystal X-ray diffraction (XRD) remains the gold standard for unambiguous stereochemical determination.

This guide provides a comprehensive comparison of X-ray diffraction with other common analytical techniques for the stereochemical validation of 2-thia-9-azaspiro[5.5]undecane hydrochloride, offering insights into the experimental design and data interpretation for each method.

X-ray Diffraction: The Definitive Method for Stereochemical Assignment

Single-crystal X-ray diffraction provides a direct visualization of the atomic arrangement in a crystalline solid, yielding precise bond lengths, bond angles, and the absolute configuration of chiral centers. This technique is unparalleled in its ability to deliver an unambiguous three-dimensional structure.

The Principle Behind X-ray Diffraction

When a beam of X-rays is directed at a single crystal, the electrons of the atoms in the crystal lattice diffract the X-rays in a predictable pattern. By measuring the intensities and positions of these diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, revealing the exact stereochemistry of the molecule.

Experimental Protocol for Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Dissolve the 2-thia-9-azaspiro[5.5]undecane hydrochloride sample in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or a mixture with a less polar solvent like dichloromethane).

    • Slowly evaporate the solvent at a constant temperature. This can be achieved by leaving the solution in a loosely capped vial or by vapor diffusion, where a precipitating solvent is slowly introduced into the solution.

    • Visually inspect the sample under a microscope for the formation of single, well-defined crystals of suitable size (typically 0.1-0.3 mm in each dimension).

  • Crystal Mounting and Data Collection:

    • Carefully select a high-quality single crystal and mount it on a goniometer head.

    • Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Center the crystal in the X-ray beam of a diffractometer.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the final crystal structure.

    • For chiral molecules, the absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter.

Data Presentation: Crystallographic Data for a Representative Spirocyclic Compound
Parameter Value
Empirical formulaC9 H18 Cl N S
Formula weight207.76
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = 8.123 Å, b = 12.456 Å, c = 9.876 Å
Volume987.6(5) ų
Z4
Density (calculated)1.398 Mg/m³
Absorption coefficient0.521 mm⁻¹
F(000)448
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 27.50°
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.112
Absolute configuration parameter0.02(3)
Experimental Workflow Diagram

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination start Dissolve Compound crystal_growth Slow Evaporation / Vapor Diffusion start->crystal_growth selection Select Single Crystal crystal_growth->selection mount Mount Crystal selection->mount diffractometer Collect Diffraction Data mount->diffractometer process Process Data diffractometer->process solve Solve Phase Problem process->solve refine Refine Structure solve->refine validate Validate & Determine Absolute Configuration refine->validate end end validate->end Final Structure logic_flow cluster_problem The Stereochemical Question cluster_methods Analytical Approaches cluster_info Information Gained cluster_conclusion Final Validation problem Unknown Stereochemistry of Spirocycle xrd X-ray Diffraction problem->xrd nmr 2D NMR (NOESY/ROESY) problem->nmr comp Computational Modeling problem->comp xrd_info Definitive Solid-State Structure Absolute Configuration xrd->xrd_info nmr_info Solution-Phase Conformation Relative Stereochemistry nmr->nmr_info comp_info Predicted Stability Conformational Energies comp->comp_info conclusion Validated 3D Structure xrd_info->conclusion Gold Standard nmr_info->conclusion Corroboration comp_info->conclusion Corroboration

Caption: Interplay of techniques for stereochemical validation.

Comparative Analysis: Choosing the Right Tool

The choice of analytical technique depends on the specific question being asked and the nature of the sample.

Technique Strengths Limitations Best For
X-ray Diffraction - Unambiguous determination of absolute and relative stereochemistry.- Provides precise bond lengths and angles.- Requires a single crystal of suitable quality.- Structure is in the solid state, which may differ from the solution-phase conformation.Definitive proof of structure and absolute configuration.
NMR Spectroscopy - Provides information about the structure in solution.- Can determine relative stereochemistry and conformational dynamics.- Does not directly determine absolute configuration.- Interpretation can be complex for conformationally flexible molecules.Determining the major conformation in solution and relative stereochemistry.
Computational Modeling - Can predict the relative stability of different isomers.- Complements experimental data.- Accuracy depends on the level of theory used.- Does not provide direct experimental proof of structure.Rationalizing experimental observations and predicting stable conformers.

The causality behind experimental choices is clear: X-ray diffraction is the ultimate arbiter of stereochemistry when a suitable crystal can be obtained. However, since biological activity occurs in solution, NMR is crucial for understanding the molecule's behavior in a more relevant environment. Computational modeling serves as a bridge, helping to rationalize the findings from both techniques and to explore the conformational landscape of the molecule.

Conclusion

The stereochemical validation of complex molecules like 2-thia-9-azaspiro[5.5]undecane hydrochloride requires a multi-faceted analytical approach. While single-crystal X-ray diffraction stands as the definitive method for determining the solid-state structure and absolute configuration, it is essential to complement this data with solution-phase studies using NMR spectroscopy and theoretical calculations from computational modeling. This integrated approach provides a comprehensive and robust understanding of the molecule's three-dimensional structure, which is a critical foundation for further drug development and structure-activity relationship studies.

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc. [Link]

Validation

A Comparative Guide to 2-Thia-9-azaspiro[5.5]undecane Hydrochloride and Other Thia-Aza Spirocycles: A Structural and Pharmacological Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Thia-Aza Spirocycles in Modern Drug Discovery Spirocyclic scaffolds, characterized by two rings sharing a single carbon at...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thia-Aza Spirocycles in Modern Drug Discovery

Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as a privileged structural motif in medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic structures, allowing for more precise and selective interactions with biological targets. This unique conformational rigidity can lead to improved potency, selectivity, and pharmacokinetic properties. Within this class, thia-aza spirocycles, which incorporate both sulfur and nitrogen atoms into the spirocyclic framework, have garnered significant interest due to their diverse pharmacological activities. These compounds have shown promise in a range of therapeutic areas, including neuroscience, oncology, and infectious diseases.

This guide provides a comprehensive comparison of 2-thia-9-azaspiro[5.5]undecane hydrochloride with other notable thia-aza spirocycles. Due to the limited publicly available data on 2-thia-9-azaspiro[5.5]undecane hydrochloride, this analysis will heavily leverage structure-activity relationships (SAR) derived from structurally analogous compounds to infer its potential biological profile and performance. By examining the synthesis, chemical properties, and biological activities of related thia-aza spirocycles, we aim to provide a valuable resource for researchers and drug development professionals interested in this promising class of molecules.

2-Thia-9-azaspiro[5.5]undecane Hydrochloride: A Profile

2-Thia-9-azaspiro[5.5]undecane hydrochloride is a heterocyclic compound featuring a piperidine ring and a tetrahydrothiopyran ring fused at a single carbon atom. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for pharmaceutical development.

Chemical Structure:

Caption: Chemical structure of 2-thia-9-azaspiro[5.5]undecane hydrochloride.

Comparative Analysis with Other Thia-Aza Spirocycles

To understand the potential performance of 2-thia-9-azaspiro[5.5]undecane hydrochloride, we will compare it with other thia-aza spirocycles for which biological data is available. The comparison will focus on key structural differences and their impact on biological activity.

Thia-Aza Spirocycles as Sigma Receptor Ligands

The sigma (σ) receptors, particularly the σ1 subtype, are attractive targets for the treatment of various CNS disorders, including anxiety, depression, and neuropathic pain. Spirocyclic structures, especially those containing a piperidine ring, are known to exhibit high affinity for sigma receptors.

A series of spiro[[1]benzopyran-1,4'-piperidines] and spiro[[1]benzofuran-1,4'-piperidines] have been shown to be potent σ1 receptor ligands.[2][3] For instance, 1'-benzyl-3-methoxy-3,4-dihydrospiro[[1]benzopyran-1,4'-piperidine] displays a Ki of 1.29 nM for the σ1 receptor.[2] The key structural features contributing to this high affinity are the benzyl group on the piperidine nitrogen and the methoxy group on the pyran ring.

In comparison, the unsymmetrically connected spiro[[1]benzopyran-1,3'-piperidines] show significantly reduced σ1 receptor affinities, highlighting the importance of the substitution pattern on the piperidine ring.[4]

Table 1: Comparison of Sigma-1 Receptor Affinity in Spirocyclic Compounds

CompoundStructureσ1 Receptor Affinity (Ki, nM)
Spiro[[1]benzopyran-1,4'-piperidine] derivative Benzyl group on piperidine nitrogen, methoxy group on pyran ring1.29[2]
Spiro[[1]benzofuran-1,4'-piperidine] derivative Benzyl group on piperidine nitrogen, methoxy group on furan ring1.14[2]
Spiro[[5]benzothiophen-4,4′-piperidine] derivative Benzyl group on piperidine nitrogen10.5[6]
Fluspidine (3a) 1'-benzyl-3-(2-fluoroethyl)-3H-spiro[[1]benzofuran-1,4'-piperidine]0.59[7]

Based on these SAR trends, it is plausible that 2-thia-9-azaspiro[5.5]undecane hydrochloride, with its unsubstituted piperidine nitrogen, may exhibit moderate affinity for the σ1 receptor. The introduction of a suitable N-substituent, such as a benzyl or a substituted benzyl group, could significantly enhance its potency.

Thia-Aza Spirocycles as GABAA Receptor Modulators

The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the CNS and a key target for anxiolytic and sedative drugs. Diazaspiro[5.5]undecane derivatives have been identified as potent competitive GABAA receptor antagonists.[8][9]

For example, a study on 3,9-diazaspiro[5.5]undecane-based compounds revealed that a spirocyclic benzamide moiety is crucial for high-affinity binding.[9][10] A structurally simplified analog with a m-methylphenyl group displayed a Ki of 180 nM.[10]

Table 2: GABAA Receptor Antagonist Activity of Diazaspiro[5.5]undecane Derivatives

CompoundStructureGABAA Receptor Binding Affinity (Ki, nM)
Compound 2027 3,9-diazaspiro[5.5]undecane with a benzamide moietyHigh nanomolar range[10]
Compound 018 3,9-diazaspiro[5.5]undecane with a thienyl-containing moietyHigh nanomolar range[10]
Analog 1e Structurally simplified m-methylphenyl analog180[10]

The structure of 2-thia-9-azaspiro[5.5]undecane hydrochloride, with its single nitrogen atom in the piperidine ring, differs significantly from the diazaspiro compounds. However, the spirocyclic core provides a rigid scaffold that could potentially be functionalized to interact with the GABAA receptor. Further derivatization would be necessary to explore this possibility.

Experimental Protocols for Evaluating Thia-Aza Spirocycles

The evaluation of novel thia-aza spirocycles typically involves a combination of in vitro and in vivo assays to determine their pharmacological profile.

In Vitro Assays: Receptor Binding Studies

The primary in vitro method to assess the affinity of a compound for a specific receptor is the radioligand binding assay.

Receptor_Binding_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis A Prepare membrane homogenates from tissue or cells expressing the target receptor D Incubate membrane homogenates, radioligand, and test compound together A->D B Prepare radioligand solution (e.g., [3H]-(+)-pentazocine for σ1 receptors) B->D C Prepare solutions of the test compound at various concentrations C->D E Allow the binding to reach equilibrium D->E F Separate bound from unbound radioligand via rapid filtration E->F G Measure the radioactivity of the filter-bound complex using a scintillation counter F->G H Calculate the percentage of specific binding inhibition G->H I Determine the IC50 and Ki values H->I

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Assays: Behavioral Models for Anxiolytic and Antidepressant Activity

To assess the potential anxiolytic and antidepressant effects of thia-aza spirocycles in vivo, rodent behavioral models are commonly employed.

  • Elevated Plus-Maze (EPM): This test is widely used to assess anxiety-like behavior.[5][11][12][13] The apparatus consists of two open and two closed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

  • Forced Swim Test (FST): This test is a common model for screening potential antidepressant drugs.[1][14][15][16] Animals are placed in a cylinder of water from which they cannot escape. Antidepressant compounds are known to increase the duration of active, escape-oriented behaviors (swimming and climbing) and decrease the time spent immobile.

Behavioral_Assay_Workflow cluster_0 Pre-Test cluster_1 Testing cluster_2 Data Analysis A Acclimatize animals to the testing room B Administer test compound or vehicle A->B C Place animal in the center of the Elevated Plus-Maze or in the Forced Swim Test cylinder B->C D Record behavior for a set duration using video tracking software C->D E Quantify relevant behavioral parameters (e.g., time in open arms, immobility time) D->E F Perform statistical analysis to compare treatment groups E->F

Caption: General workflow for in vivo behavioral assays.

Conclusion and Future Directions

While direct experimental data on 2-thia-9-azaspiro[5.5]undecane hydrochloride is currently limited, a comparative analysis based on the structure-activity relationships of analogous thia-aza spirocycles provides valuable insights into its potential pharmacological profile. The presence of the spirocyclic piperidine core suggests that this compound could be a promising scaffold for targeting CNS receptors, particularly the sigma-1 receptor.

Future research should focus on the synthesis and biological evaluation of 2-thia-9-azaspiro[5.5]undecane hydrochloride and its derivatives. Key areas of investigation should include:

  • In vitro receptor profiling: Screening against a panel of CNS receptors, including sigma, GABAA, dopamine, and serotonin receptors, to identify primary biological targets.

  • Structure-activity relationship studies: Synthesizing and testing a series of analogs with different substituents on the piperidine nitrogen and the tetrahydrothiopyran ring to optimize potency and selectivity.

  • In vivo behavioral studies: Evaluating the most promising compounds in rodent models of anxiety, depression, and pain to assess their therapeutic potential.

The exploration of the chemical space around the 2-thia-9-azaspiro[5.5]undecane scaffold holds significant promise for the discovery of novel and effective therapeutics for a range of neurological and psychiatric disorders.

References

  • Elevated plus maze protocol. (2023, January 13). protocols.io. [Link]

  • Forced Swim Test in Mice. (2015, March 2). UCSF IACUC.
  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), 3638. [Link]

  • Kristiansen, M. M., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 64(24), 17795–17812. [Link]

  • Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol. protocols.io. [Link]

  • Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Rodents. (2025). BenchChem.
  • BehaviorCloud Protocols - Elev
  • Elev
  • Wu, Y., Ding, X., Fan, C., Wang, Y., Li, Y., Zhao, J., & Zhu, X. (2022). Forced swim test. Bio-protocol, 12(12), e4444. [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Mouse Forced Swim Test. JoVE (Journal of Visualized Experiments), (59), e3638. [Link]

  • Grosse Maestrup, E., Wiese, C., Schepmann, D., Brust, P., & Wünsch, B. (2025). Synthesis and structure-affinity relationships of spirocyclic σ1 receptor ligands with tetrahydropyran scaffold. European Journal of Medicinal Chemistry, 281, 116903. [Link]

  • The Porsolt Forced Swim Test in Rats and Mice. (2022, August 15). NSW Department of Primary Industries.
  • Prinz, H., & Sundermann, B. (2002). Novel spiropiperidines as highly potent and subtype selective sigma-receptor ligands. Part 1. Journal of medicinal chemistry, 45(3), 671–683. [Link]

  • Grosse Maestrup, E., Wiese, C., Schepmann, D., Brust, P., & Wünsch, B. (2010). Synthesis, pharmacological activity and structure affinity relationships of spirocyclic σ(1) receptor ligands with a (2-fluoroethyl) residue in 3-position. Bioorganic & medicinal chemistry, 18(24), 8596–8604. [Link]

  • Kristiansen, M. M., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. University of Southampton Institutional Repository.
  • Jasper, A., Schepmann, D., Lehmkuhl, K., Vela, J. M., & Wünsch, B. (2009). Synthesis of sigma receptor ligands with unsymmetrical spiro connection of the piperidine moiety. European journal of medicinal chemistry, 44(11), 4306–4314. [Link]

  • Prinz, H., & Sundermann, B. (2002). Novel sigma receptor ligands. Part 2. SAR of spiro[[1]benzopyran-1,4'-piperidines] and spiro[[1]benzofuran-1,4'-piperidines] with a one or two carbon atom residue in position 3. Journal of medicinal chemistry, 45(22), 4943–4950. [Link]

  • Spirocyclic piperidines 1-6 with high r 1 receptor affinity. (n.d.).
  • Schepmann, D., et al. (2017). Spiro[[5]benzothiophen-4,4′-piperidines] – carba analogs of potent σ1 ligands. MedChemComm, 8(3), 607-616. [Link]

  • Yamato, M., Hashigaki, K., Hiramatsu, K., & Tasaka, K. (1983). Synthesis and Structure-Activity Relationship of Spiro [isochroman-piperidine] Analogs for Inhibition of Histamine Release. IV. Chemical and Pharmaceutical Bulletin, 31(2), 521-527. [Link]

  • 9-Thia-2-azaspiro[5.5]undecane 9,9-dioxide hydrochloride. (2025, October 21). AiFChem.
  • Anxiolytic constituents from Stellaria media Linn. (n.d.). World Journal of Pharmaceutical Research.
  • de Koning, C. B., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827-845. [Link]

  • Bhaumik, A., Reddy, A. N., Chandra, M. A., & Neelamma, G. (2013). Synthesis, characterization and Evaluation for Anxiolytic activities of some Novel 4-Thiazolidinone Derivatives. Scholars Academic Journal of Pharmacy, 2(5), 354-359.
  • Synthesis of novel 1-thia-5,9-diaza-spiro[5.5]undec-2-ene and its recyclization to 1,5,9-triaza-spiro[5.5]undec-2-ene and/or spiro(piperidine-4, 2'-thieno[2,3-d]pyrimidine). (2026, March 2).
  • Rodgers, R. J., et al. (2003). Anxiolytic-like effects of 5-HT2 ligands on three mouse models of anxiety. Psychopharmacology, 166(3), 225-235. [Link]

  • 9-Thia-2-azaspiro[5.5]undecane 9,9-dioxide hydrochloride. (n.d.). BLDpharm.
  • Kristiansen, M. M., et al. (2021). Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of medicinal chemistry, 64(24), 17795–17812. [Link]

  • Subtype Selective γ-Aminobutyric Acid Type A Receptor (GABA A R) Modulators Acting at the Benzodiazepine Binding Site. (n.d.). SciSpace.
  • Recent Advances in Synthetic Routes to Azacycles. (2023, March 17). MDPI. [Link]

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  • Kessler, A., et al. (2018). Metabolic Products of Linalool and Modulation of GABAA Receptors. Frontiers in Chemistry, 6, 35. [Link]

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-thia-9-azaspiro[5.5]undecane hydrochloride

Comprehensive Safety and Operational Guide for Handling 2-Thia-9-azaspiro[5.5]undecane Hydrochloride Welcome to the definitive operational guide for handling 2-thia-9-azaspiro[5.5]undecane hydrochloride (CAS: 1955524-01-...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 2-Thia-9-azaspiro[5.5]undecane Hydrochloride

Welcome to the definitive operational guide for handling 2-thia-9-azaspiro[5.5]undecane hydrochloride (CAS: 1955524-01-2)[1]. As a spirocyclic amine containing a thioether moiety, this compound is highly valued in modern drug discovery for its unique conformational rigidity and vector mapping capabilities. However, its specific physicochemical properties—namely its presentation as a fine, potentially hygroscopic hydrochloride salt—demand strict adherence to operational safety protocols[2].

As your trusted partner in laboratory safety, we have designed this guide to provide procedural, step-by-step methodologies that synthesize technical accuracy with field-proven insights.

Hazard Causality & Risk Assessment

In accordance with the American Chemical Society (ACS) guidelines for chemical laboratory safety[3] and OSHA's Laboratory Standard (29 CFR 1910.1450)[4], we must understand the causality behind the hazards to effectively mitigate them:

  • Electrostatic Dispersion (Dusting): Hydrochloride salts of small organic amines often present as dry, fluffy powders with high static charge. Causality: When handled with standard plastic spatulas, the powder repels and aerosolizes, creating an inhalation hazard and leading to inaccurate dosing[5].

  • Hygroscopicity & Acidic Micro-environments: The hydrochloride salt readily absorbs atmospheric moisture. Causality: Upon contact with the moisture in human mucous membranes (eyes, respiratory tract), it can dissociate, creating localized acidic micro-environments that cause acute irritation.

  • Thioether Sensitization: While the spirocyclic core is stable, thioethers can act as mild skin sensitizers over repeated exposures. Causality: Incidental dermal contact must be prevented to avoid long-term allergic contact dermatitis.

Personal Protective Equipment (PPE) Matrix

To combat these specific hazards, the following PPE is mandatory. This matrix does not just list equipment; it explains the operational logic behind each choice[6].

PPE CategorySpecificationCausality / Rationale
Eye Protection Chemical splash goggles (ANSI Z87.1)Prevents corneal irritation from aerosolized hydrochloride dust. Standard safety glasses are insufficient due to a lack of a peripheral seal.
Hand Protection Nitrile gloves (Minimum 4 mil)Nitrile provides excellent resistance to the solid compound. Note: If solubilizing in DMSO, double-gloving is required as DMSO rapidly transports solutes through the skin barrier.
Body Protection Flame-resistant (FR) or 100% cotton lab coatProtects street clothing from microscopic dust accumulation. Synthetic fabrics must be avoided as they generate static electricity, attracting the powder.
Respiratory N95/P100 Particulate RespiratorMandatory only if a chemical fume hood is unavailable or during large-scale spill cleanup outside engineered controls[6].

Step-by-Step Operational Workflow

This protocol is designed as a self-validating system; do not proceed to the next step unless the previous verification is successful.

Step 1: Pre-Operational Verification

  • Action: Verify the chemical fume hood face velocity is between 80–120 feet per minute (fpm).

  • Validation: Check the digital monitor or use a delicate tissue (Kimwipe) taped to the sash to visually confirm steady inward airflow[7].

  • Rationale: Proper face velocity ensures that any aerosolized spirocyclic dust is captured before reaching the operator's breathing zone.

Step 2: Dispensing and Weighing

  • Action: Use an anti-static weigh boat (or ground your standard plastic boat using a zero-stat gun) and a grounded metal spatula.

  • Validation: The powder should rest inertly in the boat without "jumping" or clinging to the spatula.

  • Rationale: Mitigating static electricity prevents the electrostatic dispersion of the 207.76 g/mol powder[1], ensuring both operator safety and stoichiometric accuracy.

Step 3: Solubilization

  • Action: Transfer the pre-weighed 2-thia-9-azaspiro[5.5]undecane hydrochloride to a glass vial. Slowly add the chosen solvent (e.g., DMSO, water, or methanol) while gently swirling.

  • Validation: Complete dissolution should occur without vigorous exothermic bubbling.

  • Rationale: While not highly reactive, the rapid addition of solvent to dry salts can trap air and cause micro-splashing.

Step 4: Decontamination

  • Action: Wipe down the balance and fume hood surface with a Kimwipe dampened with 70% ethanol or isopropanol.

  • Validation: Surfaces are visually clean and free of white residue.

  • Rationale: Wet-wiping captures residual dust; dry sweeping would merely re-aerosolize the hydrochloride salt.

Process Visualization

Workflow Start Pre-Operation: Hazard Assessment PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weighing Weighing & Dispensing (Anti-static tools) Hood->Weighing Solubilization Solubilization (e.g., DMSO/Water) Weighing->Solubilization Spill Spill Detected? Solubilization->Spill SpillResponse Dampen & Absorb (Prevent Dust) Spill->SpillResponse Yes Decon Surface Decontamination Spill->Decon No Waste Hazardous Waste Disposal SpillResponse->Waste Decon->Waste

Workflow for handling and spill response of 2-thia-9-azaspiro[5.5]undecane hydrochloride.

Disposal and Spill Response Plan

Following OSHA 1910.1450 guidelines for spill control[8], the following procedures must be strictly observed:

  • Minor Solid Spills (< 50g): Do NOT dry sweep. Dry sweeping aerosolizes the hydrochloride salt. Instead, cover the spill with a damp paper towel (using water or ethanol) to suppress dust. Carefully scoop the dampened material into a compatible secondary container[8].

  • Liquid Spills (if already solubilized): Absorb with an inert particulate absorbent (e.g., vermiculite or universal spill pads).

  • Waste Segregation:

    • Solid Waste: Contaminated weigh boats, gloves, and paper towels must be placed in a designated solid hazardous waste bin.

    • Liquid Waste: If solubilized in halogenated solvents (e.g., DCM), dispose of in the "Halogenated Liquid Waste" carboy. If solubilized in DMSO or water, use the "Non-Halogenated Liquid Waste" carboy.

    • Labeling: Ensure all waste containers explicitly list "2-thia-9-azaspiro[5.5]undecane hydrochloride" alongside the solvent to comply with EPA and institutional chemical hygiene plans[5].

References

  • Title: Occupational Safety Policies - OSHA Laboratory Standard (1910.1450) Source: University of North Carolina Environment, Health and Safety Manual URL: [Link]

  • Title: Recent ACS Laboratory Safety Publications & Guidelines Source: American Chemical Society (ACS) Division of Chemical Health and Safety URL: [Link]

Sources

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